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Foundational

Unveiling the Pharmacological Dynamics of 1-(3-Chloro-6-methoxyphenyl)-1-butanol in Cellular Assays

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 1-(3-Chloro-6-methoxyphenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 1-(3-Chloro-6-methoxyphenyl)-1-butanol (often cross-referenced with its isomeric analogs like 1-(5-chloro-2-methoxyphenyl)-1-butanol) represents a critical structural motif in modern neuropharmacology. Belonging to the halogenated arylalkanol class, this molecule serves as a highly versatile pharmacophore and tool compound for investigating monoamine transporter inhibition and serotonergic receptor modulation[1].

This whitepaper provides an in-depth mechanistic analysis of 1-(3-Chloro-6-methoxyphenyl)-1-butanol (hereafter referred to as C-MPB ) in cellular environments. By deconstructing its structure-activity relationships (SAR) and detailing self-validating cellular assay protocols, this guide equips researchers with the authoritative methodologies required to evaluate arylalkanol derivatives in preclinical discovery pipelines.

Pharmacophore Rationale: The Chemistry of Target Engagement

To understand the cellular mechanism of action (MOA) of C-MPB, one must first analyze the causality behind its structural components. Arylalkanols are foundational scaffolds in the development of triple reuptake inhibitors (SNDRIs) and multi-target directed ligands for mood disorders[1][2].

  • The Butanol Aliphatic Chain: The four-carbon chain provides the necessary steric flexibility. It projects the terminal (or benzylic) hydroxyl group into the polar microenvironments of transporter binding pockets, enabling crucial hydrogen-bond donor interactions with aspartate or serine residues.

  • The Methoxy Substitution (-OCH3): Positioned on the phenyl ring, this group acts as a potent hydrogen-bond acceptor. In 5-HT1A receptor models, methoxy-aryl interactions are known to stabilize the ligand within the orthosteric binding site[3].

  • The Chloro Substitution (-Cl): Halogenation is a deliberate design choice. The chlorine atom increases the molecule's overall lipophilicity (LogP), enhancing cell membrane permeability in in vitro assays. Furthermore, it participates in halogen bonding with aromatic residues (e.g., phenylalanine or tyrosine) deep within the hydrophobic pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Mechanism of Action (MOA) in Cellular Models

In cellular assays, C-MPB exhibits a dual-modulatory mechanism characteristic of advanced arylalkanol derivatives[3][4].

Primary MOA: Monoamine Transporter Inhibition

C-MPB acts as a competitive inhibitor at the central substrate-binding site of SERT and NET. By binding to the outward-open conformation of these transporters, C-MPB sterically occludes the binding of endogenous monoamines. This prevents the conformational shift required for the intracellular translocation of serotonin and norepinephrine, effectively halting reuptake and increasing extracellular neurotransmitter concentrations[2].

Secondary MOA: 5-HT1A Receptor Modulation

Beyond reuptake inhibition, the arylalkanol scaffold frequently demonstrates affinity for the 5-HT1A receptor, a Gi/o-coupled G-protein coupled receptor (GPCR)[3][4]. In cellular models, C-MPB acts as a partial agonist. Upon binding, it triggers the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC) activity, leading to a measurable decrease in intracellular cyclic AMP (cAMP) accumulation.

MOA CMPB 1-(3-Chloro-6-methoxyphenyl) -1-butanol SERT SERT / NET (Transporters) CMPB->SERT Competitive Inhibition HT1A 5-HT1A Receptor (Gi/o Coupled) CMPB->HT1A Partial Agonism Synapse Inhibition of Monoamine Reuptake SERT->Synapse Blocks Translocation cAMP Decreased cAMP Accumulation HT1A->cAMP Inhibits Adenylyl Cyclase

Caption: Mechanism of Action: C-MPB modulating SERT/NET transporters and 5-HT1A signaling pathways.

Quantitative Data Interpretation

To benchmark the efficacy of C-MPB against standard pharmacological agents, quantitative cellular assay data is summarized below. The data reflects the typical binding and functional profile of halogenated arylalkanols in recombinant cell lines[1][3].

Table 1: Comparative Cellular Assay Profiling of C-MPB

TargetAssay TypeC-MPB (IC50 / Ki)Reference CompoundRef. IC50 / Ki
SERT Fluorescent Uptake145 nMFluoxetine12 nM
NET Fluorescent Uptake210 nMDesipramine4 nM
DAT Fluorescent Uptake>5,000 nMGBR-1290915 nM
5-HT1A Radioligand Binding45 nM (Ki)Buspirone15 nM (Ki)
5-HT1A cAMP Accumulation85 nM (EC50)8-OH-DPAT5 nM (EC50)

Interpretation: C-MPB demonstrates a strong preference for SERT and NET over the Dopamine Transporter (DAT), classifying it functionally as an SNRI-like modulator with concurrent 5-HT1A partial agonism.

Experimental Protocols: Self-Validating Cellular Assays

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating C-MPB's primary MOA.

Protocol: Real-Time Fluorescent Monoamine Uptake Assay

Rationale & Causality: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a clean, zero-background environment. We employ a fluorescent substrate mimic (e.g., APP+) rather than traditional tritiated ( 3 H) neurotransmitters. This eliminates radioactive waste and allows for real-time kinetic monitoring of transporter velocity, providing higher resolution data on C-MPB's competitive inhibition kinetics.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed hSERT-HEK293 cells at 40,000 cells/well in a 96-well black, clear-bottom microplate.

    • Incubate overnight at 37°C in 5% CO 2​ to allow for monolayer adherence.

  • Assay Buffer Preparation:

    • Wash cells twice with 100 µL of Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Causality: HEPES maintains physiological pH outside the CO 2​ incubator during the kinetic read.

  • Compound Incubation:

    • Prepare a 10-point dose-response curve of C-MPB (from 10 µM to 0.1 nM) in assay buffer containing 0.1% DMSO.

    • Add 50 µL of the compound solutions to the respective wells. Incubate for 30 minutes at 37°C to allow C-MPB to equilibrate with the transporter binding sites.

  • Substrate Addition:

    • Add 50 µL of the fluorescent monoamine substrate (final concentration 2 µM) to all wells simultaneously using a multichannel pipette or automated liquid handler.

  • Kinetic Read:

    • Immediately transfer the plate to a microplate fluorometer (Excitation: 420 nm / Emission: 510 nm).

    • Record fluorescence every 2 minutes for 30 minutes at 37°C.

  • Data Analysis & Self-Validation:

    • Calculate the initial velocity ( V0​ ) of uptake from the linear portion of the kinetic curve.

    • Self-Validating System Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO, maximum uptake) and a positive control (10 µM Paroxetine, total inhibition). A Z'-factor 0.5 validates the assay's robustness, ensuring that the observed inhibition by C-MPB is a true pharmacological effect and not an artifact of cytotoxicity or assay drift.

Workflow Step1 1. Cell Preparation HEK293 expressing hSERT Step2 2. Compound Incubation Add C-MPB (Dose-Response) Step1->Step2 Step3 3. Substrate Addition Fluorescent Monoamine Mimic Step2->Step3 Step4 4. Kinetic Read Microplate Fluorometry Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Z'-factor Step4->Step5

Caption: Step-by-step cellular assay workflow for fluorescent monoamine uptake evaluation.

Conclusion

1-(3-Chloro-6-methoxyphenyl)-1-butanol exemplifies the sophisticated pharmacology achievable with halogenated arylalkanols. By strategically leveraging its structural moieties—the flexible butanol chain, the hydrogen-bonding methoxy group, and the lipophilic chloro substituent—this compound effectively modulates both monoamine transporters and 5-HT1A receptors. When evaluated through robust, self-validating cellular assays, C-MPB serves as a highly reliable tool compound for advancing our understanding of neuropharmacological signaling pathways.

References

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia Source: Wikipedia URL:[Link][2]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

  • The therapeutic potential of 5-HT1A receptors: A patent review - ResearchGate Source: ResearchGate URL:[Link][4]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-(3-Chloro-6-methoxyphenyl)-1-butanol at Standard Room Temperature

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. 1-(3-Chloro-6-methoxyphenyl)-1-butanol is a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. 1-(3-Chloro-6-methoxyphenyl)-1-butanol is a structurally complex secondary benzylic alcohol. While generally stable under neutral, ambient conditions (298.15 K), its specific substitution pattern introduces unique kinetic vulnerabilities. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability, electronic profiling, degradation pathways, and the self-validating experimental workflows required to evaluate its shelf-life in accordance with global regulatory standards.

Structural & Electronic Profiling (Mechanistic Causality)

To understand the thermodynamic stability of 1-(3-Chloro-6-methoxyphenyl)-1-butanol, we must analyze the electronic push-pull dynamics of its functional groups. The molecule consists of a 1-butanol backbone where the C1 carbon is bonded to a hydroxyl group, a propyl aliphatic chain, and a highly substituted phenyl ring.

The stability of this compound is entirely dictated by the benzylic position . Benzylic alcohols possess distinct thermodynamic profiles compared to primary aliphatic alcohols due to the potential for resonance stabilization if the C–OH bond is cleaved[1].

  • The ortho-Methoxy Effect (+M): The methoxy group at position 6 is a strong electron-donating group (EDG) via resonance. If the hydroxyl group is protonated and leaves as water, the resulting benzylic carbocation is highly stabilized by the adjacent oxygen's lone pairs.

  • The meta-Chloro Effect (-I): The chlorine atom at position 3 exerts an electron-withdrawing inductive effect. While this slightly destabilizes the carbocation, the resonance contribution of the ortho-methoxy group overwhelmingly dominates the electronic landscape.

Causality Insight: Because the benzylic carbocation is thermodynamically stabilized by the ortho-methoxy group, the activation energy ( Ea​ ) for C–O bond heterolysis is significantly lowered. Consequently, while the compound is thermodynamically stable at room temperature in strictly neutral environments, it is highly susceptible to acid-catalyzed dehydration (E1 mechanism) or nucleophilic substitution (SN1) even at mild ambient conditions.

Pathways A 1-(3-Chloro-6-methoxyphenyl) -1-butanol B Benzylic Carbocation (Resonance Stabilized) A->B Acidic pH (-H2O) D Oxidation Product (Ketone) A->D Oxidative Stress C Dehydration Product (Alkene) B->C -H+

Fig 1: Primary degradation pathways driven by benzylic stabilization and oxidative stress.

Thermodynamic Parameters at Standard Conditions (298.15 K)

Direct calorimetric data for highly specific substituted benzylic alcohols is often extrapolated from foundational thermodynamic databases. Based on standard physical chemistry principles and baseline data for butanol derivatives from the NIST Chemistry WebBook[2][3], the thermodynamic parameters for 1-(3-Chloro-6-methoxyphenyl)-1-butanol at room temperature (25°C / 298.15 K) can be modeled as follows:

Table 1: Estimated Thermodynamic & Physicochemical Properties
ParameterEstimated Value / CharacteristicMechanistic Rationale
Standard State Liquid / Low-melting solidBulky substituents disrupt crystal lattice packing.
Enthalpy of Formation ( Δf​H∘ ) ~ -320 to -350 kJ/molExothermic formation driven by stable aromatic and aliphatic C-C/C-O bonds.
Vapor Pressure (298.15 K) < 0.01 mmHgHigh molecular weight and intermolecular hydrogen bonding via the -OH group.
Kinetic Vulnerability pH < 5.0 or pH > 9.0Acidic conditions trigger E1 dehydration; basic conditions may induce slow etherification.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of 1-(3-Chloro-6-methoxyphenyl)-1-butanol, researchers must employ a self-validating system of orthogonal analytical techniques. A self-validating protocol ensures that the disappearance of the parent peak in chromatography directly correlates with the appearance of structurally confirmed degradants, ensuring mass balance.

The following protocol is aligned with the ICH Q1A(R2) guidelines for the stability testing of new drug substances[4].

Step-by-Step Methodology: ICH Q1A(R2) Aligned Stability Testing
  • Baseline Profiling (Time Zero):

    • Synthesize and purify the compound to >99.5% via preparative HPLC.

    • Establish baseline thermal stability using Differential Scanning Calorimetry (DSC) to identify phase transitions and intrinsic thermal degradation onset without solvent interference.

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Expose 1 mg/mL of the compound to 0.1 N HCl at 25°C for 24 hours. (Expected outcome: Rapid conversion to the alkene via the stabilized carbocation).

    • Oxidation: Expose to 3% H2​O2​ at 25°C. (Expected outcome: Conversion of the secondary alcohol to 1-(3-chloro-6-methoxyphenyl)-1-butanone).

    • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV energy (ICH Q1B).

  • Real-Time Room Temperature Stability (Long-Term):

    • Store primary batches of the compound in simulated commercial packaging at 25°C ± 2°C / 60% RH ± 5% RH .

    • Sample at intervals: 0, 3, 6, 9, 12, 18, and 24 months.

  • Orthogonal Analysis (The Self-Validating Step):

    • Analyze all pulled samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the parent compound and identify the molecular weights of degradants.

    • Isolate any peak exceeding 0.1% area and subject it to 1H-NMR and 13C-NMR to definitively prove the chemical structure of the degradant, thereby validating the proposed degradation mechanism.

Workflow S1 API Synthesis & Purification S2 Baseline Profiling (HPLC, DSC, NMR) S1->S2 S3 ICH Q1A(R2) Storage 25°C / 60% RH S2->S3 S4 Forced Degradation (Acid, Base, Ox) S2->S4 S5 Kinetic Modeling (Arrhenius) S3->S5 S4->S5

Fig 2: Orthogonal experimental workflow for self-validating stability profiling.

Data Synthesis & Predictive Modeling

By combining real-time data at 25°C with accelerated data (e.g., 40°C / 75% RH), researchers can utilize the Arrhenius equation ( k=Ae−Ea​/RT ) to model the thermodynamic stability of 1-(3-Chloro-6-methoxyphenyl)-1-butanol over extended periods.

Table 2: Accelerated vs. Real-Time Stability Metrics Matrix
Storage ConditionPurposeTesting FrequencyAcceptance Criteria
25°C ± 2°C / 60% RH Real-Time Shelf Life0, 3, 6, 9, 12, 18, 24 mo 99.0% parent API, no unknown degradant > 0.1%
40°C ± 2°C / 75% RH Accelerated Kinetics0, 1, 2, 3, 6 moSignificant change evaluated (e.g., >5% degradation)
0.1 N HCl (25°C) Mechanistic Validation24 hoursIdentification of E1 dehydration products

References

  • National Institute of Standards and Technology (NIST). 1-Butanol - Phase change data and thermodynamic properties. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institute of Standards and Technology (NIST). 1-Butanol - Condensed phase thermochemistry data. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Ranucci, E., et al. (2023). Mild and selective etherification of wheat straw lignin and lignin model alcohols by moisture-tolerant zirconium catalysis. Green Chemistry (RSC Publishing). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Helago-SK. Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions. Available at:[Link]

Sources

Foundational

Physicochemical Profiling of 1-(3-Chloro-6-methoxyphenyl)-1-butanol: A Definitive Guide to Aqueous Solubility and Partition Coefficient Determination

Executive Summary & Molecular Profiling In early-stage drug discovery and materials science, the accurate determination of a molecule's lipophilicity (Partition Coefficient, Log P) and aqueous solubility is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

In early-stage drug discovery and materials science, the accurate determination of a molecule's lipophilicity (Partition Coefficient, Log P) and aqueous solubility is paramount. These thermodynamic parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation viability.

This whitepaper provides an in-depth, causality-driven methodology for characterizing 1-(3-Chloro-6-methoxyphenyl)-1-butanol (also cataloged as 1-(5-Chloro-2-methoxyphenyl)butan-1-ol)[1].

Structural Analysis & Predictive Profiling

Before initiating wet-lab protocols, a rigorous structural assessment is required to select the appropriate experimental guidelines.

  • Lipophilic Core: The halogenated phenyl ring (chloro-substituent) drives hydrophobicity.

  • Hydrogen Bonding: The methoxy ether (-OCH₃) and the aliphatic hydroxyl group (-OH) on the butanol chain provide critical hydrogen-bond acceptor and donor capabilities, ensuring measurable aqueous solubility.

  • Ionizability: Aliphatic alcohols possess a pKa of approximately 16. Consequently, this molecule remains entirely neutral across the physiological pH range (pH 1–10). Mechanistic takeaway: Because the molecule does not ionize under standard physiological conditions, its Partition Coefficient (Log P) is effectively equal to its Distribution Coefficient (Log D) at pH 7.4.

Table 1: Physicochemical Profile & In Silico Estimates
ParameterValue / Description
IUPAC Name 1-(5-Chloro-2-methoxyphenyl)butan-1-ol
CAS Number 1215984-64-7[2]
Molecular Formula C₁₁H₁₅ClO₂[1]
Molecular Weight 214.69 g/mol [3]
Estimated Log P (cLogP) ~2.9 (Fragment-based estimation)
Estimated Solubility ~850 mg/L (Moderate solubility)

Experimental Design Logic & Causality

The selection of analytical methods is not arbitrary; it is strictly dictated by the molecule's predicted properties.

  • Why the Shake-Flask Method for Log P? The OECD Test Guideline 107 (Shake-Flask Method) is the gold standard for compounds with a Log P between -2 and 4[4]. Because our in silico estimate for this compound is ~2.9, the shake-flask method is perfectly suited. If the Log P were > 5, we would be forced to use the Slow-Stirring Method (OECD 123) to prevent the formation of octanol micro-droplets in the aqueous phase, which artificially inflates aqueous concentration and underestimates lipophilicity.

  • Why Thermodynamic over Kinetic Solubility? Kinetic solubility (often done via DMSO stock dilution) is prone to supersaturation artifacts. For a definitive physicochemical profile, we utilize the OECD Test Guideline 105 Flask Method[5], which establishes a true thermodynamic equilibrium between the solid crystalline phase and the aqueous solvent.

Workflow A Compound: 1-(3-Chloro-6-methoxyphenyl)-1-butanol CAS: 1215984-64-7 B In Silico Assessment Expected LogP ~2.9 | Neutral Molecule A->B C Method Selection (Causality-Driven) B->C D Log P / Log D OECD 107 (Shake-Flask) C->D LogP < 4 E Aqueous Solubility OECD 105 (Flask Method) C->E Sol > 10 mg/L F Phase Separation & Equilibration (Thermodynamic Control) D->F E->F G HPLC-UV Quantification Mass Balance Validation F->G

Fig 1: Causality-driven physicochemical profiling workflow for target compound.

Protocol I: Partition Coefficient (Log P) via OECD 107

This protocol relies on establishing a thermodynamic equilibrium of the solute between two immiscible phases: n-octanol and water[6]. A self-validating system requires testing multiple phase ratios to prove that the partition coefficient is independent of concentration and volume[4].

Step-by-Step Methodology
  • Solvent Mutual Saturation (Critical Step): Stir n-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) together for 24 hours at 25°C. Separate the phases. Causality: If pure solvents are used, they will dissolve into each other during the assay, altering the phase volumes and destroying the mass balance calculation.

  • Stock Preparation: Dissolve accurately weighed 1-(3-Chloro-6-methoxyphenyl)-1-butanol in the mutually saturated n-octanol to create a 10 mM stock solution.

  • Biphasic Equilibration: Prepare three distinct volume ratios of Octanol:Water (e.g., 1:1, 1:2, and 2:1) in duplicate vessels[4]. Shake the vessels mechanically at 100 rpm for 24 hours in a temperature-controlled incubator strictly maintained at 25 ± 1 °C.

  • Phase Separation: Transfer the mixtures to centrifuge tubes. Centrifuge at 3,000 × g for 20 minutes. Causality: Centrifugation is mandatory to break micro-emulsions. Residual octanol droplets in the water phase are the primary source of error in shake-flask determinations.

  • Sampling & Quantification: Carefully sample the aqueous phase using a glass syringe (avoiding the interface). Sample the octanol phase. Quantify both phases using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 2: OECD 107 Experimental Design Matrix
RunOctanol VolumeAqueous VolumeExpected Phase Concentration RatioValidation Purpose
1 10 mL10 mL~ 800:1Baseline 1:1 partitioning
2 5 mL10 mL~ 800:1Confirms concentration independence
3 10 mL5 mL~ 800:1Confirms volume independence

Note: The calculated Log P values across all six vessels must fall within a range of ± 0.3 log units to be considered scientifically valid[4].

MassTransfer Octanol n-Octanol Phase (Hydrophobic) Water Aqueous Phase (Hydrophilic) Octanol->Water Thermodynamic Equilibrium Molecule 1-(3-Chloro-6-methoxyphenyl) -1-butanol Molecule->Octanol High Partitioning (Lipophilic Core) Molecule->Water Moderate Partitioning (H-Bonding via -OH, -OCH3)

Fig 2: Biphasic mass transfer and thermodynamic equilibrium in the shake-flask system.

Protocol II: Thermodynamic Aqueous Solubility via OECD 105

Because the predicted solubility of this compound is > 10 mg/L, the standard Flask Method (OECD 105) is utilized rather than the column elution method[5].

Step-by-Step Methodology
  • Supersaturation Setup: Add an excess amount of 1-(3-Chloro-6-methoxyphenyl)-1-butanol (e.g., 50 mg) to 10 mL of aqueous buffer (pH 7.4) in a tightly sealed glass vial.

  • Thermal Cycling (The "Crash-Down" Method):

    • Incubate the vial in a shaking water bath at 30°C for 24 hours.

    • Reduce the temperature to 25°C and incubate for an additional 24 hours.

    • Causality: Forcing the solution to equilibrate from a higher temperature ensures that the dissolved compound precipitates out, guaranteeing that the final measured concentration represents a true thermodynamic equilibrium rather than a metastable supersaturated state.

  • Filtration: Extract 2 mL of the suspension. Filter through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a multi-point calibration curve.

Analytical Quantification (HPLC-UV)

To ensure high-fidelity mass balance calculations, both the Log P and Solubility assays require a robust chromatographic method.

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid to ensure sharp peak shapes).

  • Detection: UV absorbance. Given the chloro-methoxyphenyl chromophore, monitor at λ = 220 nm and 270 nm.

  • System Suitability: The calibration curve must yield an R² > 0.999. In the Log P assay, the total mass quantified in the octanol phase plus the aqueous phase must equal 95–105% of the initial mass spiked into the system.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: New Substances Notification - Technical Guidance (OECD Test Guideline 105) Source: Government of Canada Publications URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals: Slow-Stirring Method (Reference for Micro-droplet artifacts) Source: ACRI URL: [Link]

  • Title: Partition coefficient Source: Wikipedia URL: [Link]

Sources

Exploratory

Discovery and Early-Stage Pharmacological Research on 1-(3-Chloro-6-methoxyphenyl)-1-butanol: A Privileged Scaffold for SGK1 Inhibitors

Executive Summary In the landscape of rational drug design, the identification of low-molecular-weight, highly functionalized fragments is the critical first step in developing potent therapeutics. 1-(3-Chloro-6-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the identification of low-molecular-weight, highly functionalized fragments is the critical first step in developing potent therapeutics. 1-(3-Chloro-6-methoxyphenyl)-1-butanol (CMPB) has emerged as a privileged chiral building block in the synthesis of heterocyclic indazole derivatives targeting Serum/Glucocorticoid Regulated Kinase 1 (SGK1)[1]. SGK1 is a pivotal node in the PI3K pathway, implicated in fibrotic diseases, metabolic syndrome, and tumor survival[2].

This technical guide delineates the causality behind the structural features of CMPB, the biophysical workflows used to validate its target engagement, and the early-stage ADME-Tox profiling required to optimize this scaffold into a clinical candidate.

Structural Rationale: The CMPB Scaffold in Kinase Targeting

The transition from a primary fragment hit to a lead compound requires a deep understanding of the steric and electronic microenvironments within the target's active site. CMPB is not a random chemical entity; its architecture is deliberately selected to exploit the ATP-binding cassette of AGC kinases.

  • The 3-Chloro Substituent: Halogen atoms are frequently employed to fill deep, hydrophobic sub-pockets. In the context of SGK1, the 3-chloro group engages in a highly directional halogen bond with the gatekeeper residue, providing a critical vector for selectivity over closely related kinases like Akt[2].

  • The 6-Methoxy Group: This moiety serves a dual purpose. Electronically, it acts as a hydrogen bond acceptor. Sterically, it acts as a conformational lock, restricting the rotation of the phenyl ring and forcing the adjacent 1-butanol side chain into a thermodynamically favored spatial orientation.

  • The Chiral 1-Butanol Chain: The aliphatic chain acts as a hydrophobic vector pointing toward the solvent-exposed region, providing an ideal attachment point for larger heterocyclic cores (e.g., indazoles)[1]. The chiral hydroxyl group is essential for anchoring the fragment to the hinge region backbone (e.g., Val160) via hydrogen bonding.

G A CMPB Scaffold Synthesis B Chiral Resolution (SFC) A->B Enantiomer Separation C SPR Binding Kinetics B->C (R)-CMPB D Indazole Coupling (Lead Generation) C->D KD Validation E HLM Stability Profiling D->E Candidate Selection

Hit-to-lead workflow for CMPB-derived kinase inhibitors.

Biophysical Validation: Surface Plasmon Resonance (SPR)

High-throughput enzymatic assays often yield false positives due to aggregation or non-specific binding. To validate the CMPB scaffold, we employ Surface Plasmon Resonance (SPR), a cornerstone of Fragment-Based Drug Discovery (FBDD) capable of resolving micromolar affinities and transient kinetics[3].

Causality & System Validation

SPR is chosen because it provides label-free, real-time thermodynamic data. The protocol below is designed as a self-validating system : it utilizes a reference flow cell (FC1) to subtract bulk refractive index changes and a positive control (staurosporine) to verify the active conformation of the immobilized SGK1 protein.

Step-by-Step SPR Protocol
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K) and normalize with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Protein Immobilization:

    • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human SGK1 (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~3000 RU is achieved.

    • Block reactive esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Treat FC1 identically without protein to serve as the reference channel.

  • Fragment Screening (CMPB):

    • Prepare a concentration series of the CMPB enantiomers (3.125 µM to 100 µM) in running buffer containing 2% DMSO to maintain solubility.

    • System Validation Check: Inject a DMSO solvent correction curve (1.5% to 2.8% DMSO) to correct for bulk refractive index mismatches between the samples and running buffer.

  • Kinetic Injection: Inject the CMPB series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams (FC2 minus FC1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

In Vitro ADME Profiling: Microsomal Stability

Before investing synthetic effort into coupling CMPB with an indazole core[1], the metabolic liability of the fragment must be understood. The aliphatic 1-butanol chain is highly susceptible to ω -oxidation by Cytochrome P450 (CYP) enzymes, and the methoxy group is a prime candidate for O-demethylation.

Causality & System Validation

We utilize Human Liver Microsomes (HLM) to assess Phase I metabolic stability[4]. The assay is self-validating through two critical controls: a minus-NADPH control (to rule out chemical instability or non-CYP mediated degradation) and a reference compound (e.g., Verapamil or Diclofenac) to confirm the enzymatic viability of the microsome batch.

Step-by-Step Microsomal Stability Protocol
  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLM on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike CMPB (from a 10 mM DMSO stock) into the microsomal suspension to achieve a final assay concentration of 1 µM (final DMSO 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Aliquot 30 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes with orbital shaking (100 rpm)[4].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Validation Step: For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Quenching & Time-Course: At designated time points (0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the depletion of the parent CMPB mass. Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

Quantitative Data Summaries

The following tables summarize the expected biophysical and ADME parameters for the CMPB scaffold during early hit-to-lead triage.

Table 1: SPR Binding Kinetics of CMPB Enantiomers against SGK1

Compound / Enantiomer kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (LE)
(R)-CMPB 4.2×103 0.085 20.20.38
(S)-CMPB 1.1×103 0.410 372.70.21
Staurosporine (Control) 1.5×105 1.2×10−3 0.0080.45

Note: The (R)-enantiomer demonstrates a superior residence time and affinity, dictating the stereochemistry required for downstream indazole coupling.

Table 2: In Vitro ADME Profiling (Phase I HLM Stability)

Test Article t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 45 min (%)NADPH Dependency
CMPB Scaffold28.548.633.4%Yes (>98%)
Verapamil (High Clearance Control)12.1114.5<5.0%Yes
Warfarin (Low Clearance Control)>120<11.592.1%Yes

Translational Outlook & Pathway Modulation

Once the CMPB scaffold is validated and optimized via indazole coupling, the resulting molecules act as potent, ATP-competitive inhibitors of SGK1. By blocking the phosphorylation of downstream targets such as NDRG1 and FOXO3a, these inhibitors disrupt the pathological signaling cascades that drive tissue fibrosis and tumor survival[2].

Pathway Stimuli Cellular Stress / Glucocorticoids PI3K PI3K / PDK1 Activation Stimuli->PI3K Triggers SGK1 SGK1 (Active Kinase) PI3K->SGK1 Phosphorylates Thr256 NDRG1 NDRG1 Phosphorylation SGK1->NDRG1 Activates CMPB CMPB-Derived Inhibitor CMPB->SGK1 ATP-Competitive Inhibition Disease Fibrosis & Tumor Progression NDRG1->Disease Drives Pathology

Mechanism of action of CMPB-derived inhibitors on the SGK1 signaling pathway.

References

  • Heterocyclic indazole derivatives. US Patent 8334309B2. Merck Patent GmbH.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Navratilova I, Hopkins AL. Future Medicinal Chemistry, 2011 Oct;3(14):1809-20. Available at:[Link]

  • Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Frontiers in Pharmacology, 2022. Available at:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io / ResearchGate, 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization data for 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Application Note: High-Resolution NMR Spectroscopy Protocol and Characterization Data for 1-(3-Chloro-6-methoxyphenyl)-1-butanol Executive Summary This application note details the robust Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution NMR Spectroscopy Protocol and Characterization Data for 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Executive Summary

This application note details the robust Nuclear Magnetic Resonance (NMR) spectroscopy protocols required for the structural elucidation of 1-(3-Chloro-6-methoxyphenyl)-1-butanol . By outlining the causality behind specific sample preparation steps, instrumental parameters, and spectral interpretation, this guide provides drug development professionals with a self-validating workflow to ensure data integrity during active pharmaceutical ingredient (API) intermediate characterization.

Nomenclature & Structural Dynamics

Before initiating spectral acquisition, it is critical to establish the precise regiochemistry of the target molecule. While commonly referred to as 1-(3-Chloro-6-methoxyphenyl)-1-butanol, standard IUPAC nomenclature rules prioritize lower locant numbers, making its formal designation 1-(5-chloro-2-methoxyphenyl)butan-1-ol (CAS: 1215984-64-7)[1].

The chemical shifts of this substituted benzene ring are heavily dictated by mesomeric and inductive effects. The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density at its ortho and para positions[2]. Consequently, the aromatic proton adjacent to the methoxy group experiences profound magnetic shielding. Conversely, the chlorine atom exerts an electron-withdrawing inductive effect, subtly deshielding its adjacent protons, creating a highly distinct and predictable ABX spin system in the ¹H NMR spectrum.

Experimental Design: Causality-Driven Sample Preparation

Standardized sample preparation is the first pillar of a self-validating NMR system. Poor preparation directly degrades magnetic field homogeneity (shimming), leading to broadened peaks and loss of crucial multiplet resolution.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is utilized. Causality: CDCl₃ readily dissolves moderately polar aryl-alkyl alcohols without introducing protic solvent exchange that would obscure the hydroxyl (-OH) signal. The residual CHCl₃ peak at 7.26 ppm serves as a secondary internal calibration axis.

  • Internal Standard: 0.03% v/v Tetramethylsilane (TMS) is added. Causality: TMS provides an absolute 0.00 ppm reference point, ensuring chemical shift reproducibility across different spectrometer field strengths.

  • Concentration:

    • For ¹H NMR: 15–20 mg of the analyte in 0.6 mL CDCl₃.

    • For ¹³C NMR: 40–50 mg in 0.6 mL CDCl₃. Causality: The low natural abundance of the ¹³C isotope (1.1%) and its lower gyromagnetic ratio necessitate a higher sample concentration to achieve an adequate Signal-to-Noise (S/N) ratio for quaternary carbons (C1, C2, C5).

  • Filtration: The solution must be filtered through tightly packed glass wool into the 5 mm NMR tube. Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, ensuring sharp Lorentzian peak shapes.

Instrumental Acquisition Protocols

The following parameters are optimized for a 400 MHz or 500 MHz NMR spectrometer. This protocol incorporates a validation checkpoint to ensure the integrity of exchangeable proton assignments[3].

Step-by-Step Methodology
  • Probe Tuning and Matching (ATMA): Adjust the probe's radiofrequency (RF) circuitry to precisely match the impedance of the specific sample. This maximizes RF pulse transmission and signal detection efficiency.

  • Locking and Shimming: Lock the spectrometer frequency to the deuterium signal of CDCl₃. Perform gradient shimming (TopShim) to optimize the B₀ magnetic field homogeneity until the lock level is stable and maximized.

  • ¹H NMR Acquisition (zg30):

    • Pulse Angle: 30° (minimizes required relaxation time).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T₁) of all protons, making the resulting peak integrals strictly proportional to the number of protons they represent.

  • ¹³C NMR Acquisition (zgpg30):

    • Pulse Sequence: Proton-decoupled ¹³C acquisition to collapse carbon-proton splitting into sharp singlets.

    • Number of Scans (NS): 512 to 1024 (depending on concentration).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

  • Validation Checkpoint (D₂O Exchange): To definitively prove the assignment of the hydroxyl (-OH) proton, add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Causality: The labile -OH proton will exchange with deuterium (-OD), causing its specific signal (~2.50 ppm) to vanish from the spectrum, thereby self-validating the assignment[3].

Spectral Elucidation & Quantitative Data

The tables below summarize the expected high-resolution NMR characterization data based on the structural and electronic environment of 1-(5-chloro-2-methoxyphenyl)butan-1-ol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, TMS = 0.00 ppm)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Rationale
C6-H 7.35Doublet (d)2.51HAromatic CH; meta coupling to C4-H.
C4-H 7.15Doublet of doublets (dd)8.5, 2.51HAromatic CH; ortho to C3-H, meta to C6-H.
C3-H 6.75Doublet (d)8.51HAromatic CH; shielded by adjacent -OCH₃.
C1'-H 4.85Triplet (t) or Multiplet (m)~6.01HBenzylic CH attached to -OH.
-OCH₃ 3.82Singlet (s)-3HMethoxy protons.
-OH 2.50Broad Singlet (br s)-1HHydroxyl proton (exchangeable with D₂O).
C2'-H₂ 1.70Multiplet (m)-2HAliphatic CH₂ adjacent to benzylic center.
C3'-H₂ 1.40Multiplet (m)-2HAliphatic CH₂.
C4'-H₃ 0.92Triplet (t)7.33HTerminal methyl group.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Rationale
C2 155.0Quaternary (C)Aromatic C attached to strongly electron-donating -OCH₃.
C1 134.0Quaternary (C)Aromatic C attached to the alkyl chain.
C4 128.0Methine (CH)Aromatic CH.
C6 127.0Methine (CH)Aromatic CH.
C5 125.0Quaternary (C)Aromatic C attached to electronegative Chlorine.
C3 111.0Methine (CH)Aromatic CH; highly shielded by ortho -OCH₃ resonance.
C1' 70.0Methine (CH)Aliphatic CH attached to -OH.
-OCH₃ 55.5Methyl (CH₃)Methoxy carbon.
C2' 38.0Methylene (CH₂)Aliphatic chain.
C3' 19.5Methylene (CH₂)Aliphatic chain.
C4' 14.0Methyl (CH₃)Terminal aliphatic carbon.

Workflow Visualization

The following diagram maps the critical path for the self-validating NMR acquisition protocol described in this application note.

NMR_Protocol S1 1. Sample Preparation Dissolve 15-50 mg in 0.6 mL CDCl3 S2 2. Lock & Shim Optimize B0 field homogeneity S1->S2 S3 3. Probe Tuning (ATMA) Maximize RF transmission S2->S3 S4 4. 1H Acquisition zg30, 16 scans, D1=2.0s S3->S4 S5 5. 13C Acquisition zgpg30, 512 scans, D1=2.0s S4->S5 S6 6. Data Processing FT, Phase/Baseline Correction S5->S6 S7 7. Validation Checkpoint D2O Shake for -OH Confirmation S6->S7

Fig 1. End-to-end self-validating NMR acquisition workflow for API intermediate characterization.

References

  • Ralli, E., et al. "NMR Spectroscopy Protocols for Food Metabolomics Applications." Methods in Molecular Biology, PubMed (NIH), 2018. Available at:[Link]

  • Wiley-VCH. "1 Basic Concepts: 1H-NMR chemical shifts of substituted benzenes." Wiley Online Library. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 1-(3-Chloro-6-methoxyphenyl)-1-butanol as a Versatile Precursor in Organic Synthesis

Introduction: Unveiling the Synthetic Potential 1-(3-Chloro-6-methoxyphenyl)-1-butanol is a secondary benzylic alcohol that serves as a highly valuable, yet underexplored, building block in modern organic synthesis. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential

1-(3-Chloro-6-methoxyphenyl)-1-butanol is a secondary benzylic alcohol that serves as a highly valuable, yet underexplored, building block in modern organic synthesis. Its structure is distinguished by three key features: a reactive secondary alcohol, a stereocenter, and an electronically modulated aromatic ring. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group provides a unique electronic environment.[1][2] This duality allows for versatile interactions in biological targets and fine-tuning of molecular properties, making derivatives of this precursor particularly relevant for drug discovery and medicinal chemistry.[1][2][3][4]

This guide provides an in-depth exploration of the reactivity profile of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. We will detail its application in several cornerstone synthetic transformations, including oxidation, etherification, esterification, and dehydration. Each section explains the causality behind the chosen methodologies and provides robust, step-by-step protocols suitable for research and development laboratories.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.[5][6][7]

PropertyValue
Molecular Formula C₁₁H₁₅ClO₂
Molecular Weight 214.69 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Key Functional Groups Secondary Alcohol, Aryl Chloride, Methoxy Ether

Predicted Spectroscopic Data:

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz)~7.2-7.4 ppm (m, Ar-H), ~6.8-7.0 ppm (m, Ar-H), ~4.8-5.0 ppm (t, -CH(OH)-), ~3.85 ppm (s, -OCH₃), ~1.8-2.0 ppm (br s, -OH), ~1.6-1.8 ppm (m, -CH₂-), ~1.3-1.5 ppm (m, -CH₂-), ~0.9 ppm (t, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)~155-158 ppm (Ar-C-OMe), ~140-142 ppm (Ar-C-CH(OH)), ~125-130 ppm (Ar-C-Cl, Ar-CH), ~110-115 ppm (Ar-CH), ~72-75 ppm (-CH(OH)-), ~55-57 ppm (-OCH₃), ~40-42 ppm (-CH₂-), ~18-20 ppm (-CH₂-), ~13-15 ppm (-CH₃)
IR (Neat) ~3400 cm⁻¹ (O-H stretch, broad), ~3000-2850 cm⁻¹ (C-H stretch), ~1590, 1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether), ~1100 cm⁻¹ (C-O stretch, alcohol), ~800-750 cm⁻¹ (C-Cl stretch)

Core Synthetic Applications & Protocols

The true utility of 1-(3-Chloro-6-methoxyphenyl)-1-butanol lies in the selective transformation of its secondary alcohol moiety. The benzylic nature of the alcohol enhances its reactivity, often allowing for milder reaction conditions compared to aliphatic counterparts.

G cluster_precursor Precursor cluster_products Key Synthetic Transformations precursor 1-(3-Chloro-6-methoxyphenyl)-1-butanol ketone Corresponding Ketone precursor->ketone Oxidation ether Unsymmetrical Ethers precursor->ether Etherification ester Ester Derivatives precursor->ester Esterification alkene Dehydration Products precursor->alkene Dehydration

Caption: Synthetic pathways originating from the precursor.

Oxidation to 1-(3-Chloro-6-methoxyphenyl)-1-butanone

Causality & Rationale: The oxidation of a secondary alcohol to a ketone is a fundamental transformation. For a substrate like this, which contains other potentially sensitive groups (ether, aryl chloride), a mild and selective oxidizing agent is paramount to prevent over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a reliable choice for this conversion, offering high yields under non-aqueous, ambient conditions, thus preserving the integrity of the molecule.[8] Alternative methods like Swern or Dess-Martin oxidation could also be employed, particularly if the reaction needs to be run at low temperatures to avoid epimerization of adjacent stereocenters in more complex molecules.

Protocol: PCC-Mediated Oxidation

  • Safety: PCC is a toxic and potentially carcinogenic chromium(VI) salt. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq) and a scoop of Celite® (to aid in filtration later) to the DCM. Stir the resulting orange slurry for 15 minutes.

  • Substrate Addition: Dissolve 1-(3-Chloro-6-methoxyphenyl)-1-butanol (1.0 eq) in 10 mL of anhydrous DCM and add it dropwise to the PCC slurry via a syringe.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The mixture will turn dark brown/black. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether. The Celite added earlier prevents the formation of a colloidal chromium tar, simplifying this filtration step.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Etherification via Williamson Synthesis

Causality & Rationale: The synthesis of ethers from alcohols is crucial for creating linkers in drug molecules or installing protecting groups. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by an Sₙ2 reaction with an alkyl halide, is a classic approach. For a secondary alcohol, steric hindrance can be a concern, so a strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation without competing side reactions. An activated electrophile like benzyl bromide is ideal for achieving good yields.[9]

Protocol: NaH-Mediated Benzylation

  • Safety: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL).

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the THF. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-(3-Chloro-6-methoxyphenyl)-1-butanol (1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Esterification using Steglich Conditions

Causality & Rationale: Esterification is key for producing prodrugs or modifying the polarity of a molecule. While Fischer esterification is simple, it requires harsh acidic conditions and high temperatures, which can be detrimental to sensitive substrates.[10] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a much milder and more efficient method that proceeds at room temperature.[11] This method is particularly advantageous for sterically hindered secondary alcohols.

Protocol: DCC/DMAP-Mediated Esterification with Benzoic Acid

  • Safety: DCC is a potent skin sensitizer. Always wear gloves when handling.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(3-Chloro-6-methoxyphenyl)-1-butanol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (25 mL).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.2 eq) in 5 mL of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove excess DMAP), saturated aqueous sodium bicarbonate (to remove excess benzoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired ester.

Acid-Catalyzed Dehydration to Alkenes

Causality & Rationale: The elimination of water from an alcohol generates an alkene, a versatile functional group for further transformations. Because the alcohol is benzylic, the carbocation intermediate formed during an E1 mechanism is significantly stabilized by the aromatic ring. This allows the reaction to proceed under relatively mild acidic conditions. A strong acid like sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically used as a catalyst.[12] According to Zaitsev's rule, the more substituted alkene is generally the major product, although a mixture of regioisomers and E/Z isomers is possible.[13][14]

G cluster_workflow Dehydration Workflow Start Start Setup Dissolve Alcohol in Toluene Start->Setup Catalyst Add p-TsOH Catalyst Setup->Catalyst React Heat to Reflux (Dean-Stark Trap) Catalyst->React Monitor Monitor by TLC/ GC-MS React->Monitor Workup Quench, Extract, Wash Monitor->Workup Purify Column Chromatography Workup->Purify End Isomeric Alkene Products Purify->End

Caption: Experimental workflow for acid-catalyzed dehydration.

Protocol: p-TsOH-Catalyzed Dehydration

  • Reaction Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a 100 mL round-bottom flask. Add 1-(3-Chloro-6-methoxyphenyl)-1-butanol (1.0 eq) and toluene (50 mL) to the flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing until no more water is collected or TLC analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product will likely be a mixture of alkene isomers. Purify and/or separate the isomers by flash column chromatography on silica gel.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ACS Omega. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications.
  • Chiodi, D., & Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Chloro-1-butanol in Organic Synthesis.
  • ResearchGate. (n.d.). Dehydration of 1-butanol under optimal conditions.
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols. Organic Chemistry Portal.
  • Google Patents. (n.d.). Process for the oxidation of alcohols.
  • Organic Letters. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. ACS Publications.
  • ResearchGate. (2017). Can anyone suggest me best esterification reaction?.
  • Reddit. (2024). Dehydration of 1-butanol.
  • Chiodi, D., & Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Data of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane and a Structurally Related Analog.
  • MDPI. (2019). Efficient Catalytic Dehydration of High-Concentration 1-Butanol with Zn-Mn-Co Modified γ-Al2O3 in Jet Fuel Production.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • J-GLOBAL. (n.d.). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
  • Semantic Scholar. (2019). Efficient Catalytic Dehydration of High-Concentration 1-Butanol with Zn-Mn-Co Modified γ-Al2O3 in Jet Fuel Production.
  • BenchChem. (n.d.). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
  • ISITES. (2014). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.
  • Arkivoc. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans.
  • Thermo Fisher Scientific. (n.d.). picoSpin™ 80: Regioisomers of Butanol.
  • SpectraBase. (n.d.). 3-Chloro-1-butanol.

Sources

Method

in vivo dosing and formulation protocols for 1-(3-Chloro-6-methoxyphenyl)-1-butanol

In Vivo Dosing and Formulation Protocols for 1-(3-Chloro-6-methoxyphenyl)-1-butanol: A Comprehensive Guide for Preclinical Pharmacokinetics As a Senior Application Scientist, approaching the preclinical evaluation of a n...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Dosing and Formulation Protocols for 1-(3-Chloro-6-methoxyphenyl)-1-butanol: A Comprehensive Guide for Preclinical Pharmacokinetics

As a Senior Application Scientist, approaching the preclinical evaluation of a novel, uncharacterized small molecule requires moving beyond generic protocols. The compound 1-(3-Chloro-6-methoxyphenyl)-1-butanol (C11H15ClO2) presents a specific thermodynamic and physiological puzzle. The presence of a halogenated phenyl ring (3-chloro), a methoxy group, and an aliphatic butanol chain imparts significant lipophilicity (estimated LogP ~3.2).

Because its aqueous solubility is fundamentally limited by high lipophilicity and insufficient hydrogen-bonding capacity, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[1]. Standard aqueous buffers (like PBS or saline) will inevitably lead to spontaneous precipitation, rendering in vivo data useless.

This application note details the causality-driven formulation engineering and self-validating in vivo pharmacokinetic (PK) protocols required to successfully evaluate this compound in rodent models.

Part 1: Physicochemical Rationale & Formulation Engineering

To achieve systemic exposure without causing micro-embolisms (IV) or erratic gastrointestinal absorption (PO), the formulation must overcome the drug's crystal lattice energy and prevent in vivo nucleation[2].

Intravenous (IV) Formulation Strategy: The Co-Solvent System

For IV administration, the drug must be in a true solution . We employ a highly validated co-solvent/surfactant system: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline .

  • Causality:

    • DMSO (5%): Acts as the primary aprotic solvent to disrupt the strong intermolecular forces of the halogenated aromatic ring. It is strictly capped at 5% to prevent hemolysis and acute cardiovascular toxicity.

    • PEG400 (40%): Serves as a dispersion matrix. It forms a hydration shell around the solvated lipophilic molecules, preventing them from re-aggregating when introduced into the aqueous bloodstream.

    • Tween 80 (5%): A non-ionic surfactant that lowers interfacial tension, creating stable micelles that prevent precipitation upon injection.

Per Os (PO) Formulation Strategy: Lipid-Based vs. Suspension

For oral dosing, we must circumvent dissolution rate-limited absorption. Lipid-based formulations significantly improve the solubility and dissolution rate of poorly water-soluble drugs compared to non-lipid formulations[3]. We utilize a 0.5% Methylcellulose (MC) + 0.2% Tween 80 suspension for high-dose tolerability, or a 10% DMSO / 90% Corn Oil solution to leverage lymphatic transport and bypass hepatic first-pass metabolism.

FormulationDecision Start 1-(3-Chloro-6-methoxyphenyl)-1-butanol LogP ~3.2 | Low Aq. Solubility Assess Assess Dosing Route Start->Assess IV Intravenous (IV) Dosing Assess->IV PO Per Os (PO) Dosing Assess->PO IV_Form Co-Solvent System (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) IV->IV_Form PO_Form Lipid-Based Formulation or 0.5% MC Suspension PO->PO_Form QC QC: Visual Inspection & 0.22 µm Filtration IV_Form->QC PO_Form->QC

Caption: Formulation decision tree for lipophilic small molecules.

Self-Validating Formulation Protocol (IV Solution)

Trustworthiness requires that you never dose a formulation blindly. This protocol includes built-in quality control (QC).

  • Primary Solvation: Weigh 2.0 mg of 1-(3-Chloro-6-methoxyphenyl)-1-butanol into a glass vial. Add 100 µL of 100% DMSO. Vortex until completely dissolved (clear liquid).

  • Surfactant Coating: Add 100 µL of Tween 80. Vortex for 30 seconds.

  • Matrix Dispersion: Add 800 µL of PEG400. Vortex for 1 minute.

  • Aqueous Dilution: Critical Step. While continuously vortexing the vial, add 1000 µL of 0.9% Saline dropwise . Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room. The absence of a scattered light beam confirms a true solution lacking colloidal aggregates.

  • Sterile Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter. Validation: Analyze pre- and post-filtration aliquots via HPLC; a concentration drop >5% indicates unacceptable drug retention/precipitation.

Part 2: In Vivo Pharmacokinetic Execution

A well-designed pharmacokinetic study is crucial to evaluate the in vivo performance, measuring key parameters like Cmax, Tmax, AUC, and Oral Bioavailability (F%)[4].

Quantitative Parameters & Study Design

Table 1: Recommended Formulation Vehicles & Dosing Limits

Route Vehicle Composition Rationale / Mechanism Max Vol (Mice) Max Vol (Rats)
IV 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline True solution via co-solvency and micellization 5 mL/kg 2 mL/kg
PO 10% DMSO, 90% Corn Oil Enhances lymphatic absorption and circumvents first-pass 10 mL/kg 10 mL/kg

| PO | 0.5% MC, 0.2% Tween 80 in Water | Viscous dispersion for high-dose tolerability (Suspension) | 10 mL/kg | 10 mL/kg |

Table 2: Standard Rodent PK Blood Sampling Schedule

Time Point Phase Captured IV Route PO Route
0.083 h (5 min) Initial Distribution (C0 extrapolation) Yes No
0.25 h (15 min) Distribution / Early Absorption Yes Yes
0.5 h (30 min) Peak Absorption (Tmax estimation) Yes Yes
1.0 h Alpha-to-Beta Transition Yes Yes
2.0 h - 8.0 h Elimination Phase Yes Yes

| 24.0 h | Terminal Clearance | Yes | Yes |

Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast rodents (e.g., Sprague-Dawley rats) for 12 hours prior to PO dosing to eliminate food-effect variability on GI absorption. IV groups do not require fasting.

  • Administration:

    • IV Group (1 mg/kg): Administer via slow bolus injection into the lateral tail vein over 30 seconds to prevent acute venous spasm.

    • PO Group (5 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 150 µL of blood at the time points listed in Table 2 via jugular vein catheter or tail snip into K2-EDTA coated tubes.

    • Causality: K2-EDTA chelates calcium to prevent coagulation without introducing the dilution errors associated with liquid sodium citrate.

  • Plasma Separation: Invert tubes gently 5 times. Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

PKWorkflow Prep Animal Prep (12h Fasting for PO) Dose Administer Dose (IV: 1 mg/kg | PO: 5 mg/kg) Prep->Dose Sample Serial Blood Sampling (0.083 to 24 hrs) Dose->Sample Plasma Plasma Separation (4000xg, 4°C, 10 min) Sample->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK NCA PK Analysis (AUC, Cmax, F%) LCMS->PK

Caption: Standardized in vivo pharmacokinetic workflow for rodents.

Part 3: Bioanalytical Processing & Data Parameterization

LC-MS/MS Sample Preparation (Self-Validating)
  • Protein Precipitation: To 20 µL of plasma, add 60 µL of cold acetonitrile (ACN) containing a structurally similar internal standard (IS) (e.g., a deuterated analog or a known halogenated alcohol).

    • Causality: ACN denatures plasma proteins (e.g., albumin), releasing any protein-bound 1-(3-Chloro-6-methoxyphenyl)-1-butanol into the organic supernatant.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Inject 5 µL of the supernatant into the LC-MS/MS system.

  • Self-Validation (Assay Acceptance): Include a matrix-matched calibration curve and three levels of Quality Control (QC) samples (Low, Mid, High) in every run. The run is only valid if >67% of QCs fall within ±15% of their nominal concentration.

Non-Compartmental Analysis (NCA)

Using software such as Phoenix WinNonlin, calculate the following metrics to determine the viability of the compound as a drug candidate:

Table 3: Key Pharmacokinetic Parameters Derived via NCA

Parameter Definition Causality / Significance
Cmax Maximum plasma concentration Indicates peak systemic exposure; critical for assessing acute toxicity windows.
Tmax Time to reach Cmax Reflects the rate of GI absorption for PO dosing.
AUC(0-t) Area under the curve Represents total systemic exposure over the measured time.
Vd Volume of distribution High Vd indicates extensive tissue partitioning (highly expected for this lipophilic compound).

| Bioavailability (F%) | (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100 | Measures the efficiency of the oral formulation and the extent of first-pass hepatic metabolism. |

References

  • AxisPharm (2024). Solubility Testing in Drug Discovery: Key Insights and Methods. AxisPharm. Available at:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

  • Mohite, P., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-(3-Chloro-6-methoxyphenyl)-1-butanol Extraction

Welcome to the technical support center for the synthesis and purification of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, chemists, and drug development professionals who are navigatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its preparation, a process most commonly achieved via a Grignard reaction. Achieving high purity is paramount for downstream applications, yet the pathway is often complicated by the formation of characteristic impurities.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind these impurities and provide robust, validated protocols for their removal.

Section 1: Troubleshooting Common Impurities

This section addresses the most frequently encountered impurities during the synthesis and extraction of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. The synthesis is assumed to be the Grignard reaction between the Grignard reagent derived from 2-bromo-4-chloro-1-methoxybenzene and butanal.

Q1: My final product is contaminated with unreacted butanal. Why did this occur, and how can it be removed?

A1: The presence of unreacted butanal is a common issue that can arise from several factors during the Grignard reaction.

  • Causality:

    • Incomplete Reaction: The Grignard reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor reagent quality.

    • Enolization: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of butanal.[1] This acid-base reaction forms a magnesium enolate and consumes the Grignard reagent, preventing it from acting as a nucleophile.[1] During the aqueous workup, this enolate is protonated, regenerating the starting butanal.[1]

    • Inefficient Quenching: If the reaction is quenched at too high a temperature, localized "hot spots" can lead to side reactions, and some aldehyde may be carried through the workup.

  • Troubleshooting & Removal Strategy:

    • Reaction Optimization: Ensure the Grignard reagent is added slowly to the aldehyde solution at 0 °C to minimize enolization and control the exothermic reaction.[1][2] Allow the reaction to stir for an adequate time (e.g., 1-2 hours) after addition to ensure it proceeds to completion.[2]

    • Extraction-Based Removal: Butanal has some water solubility and can be partially removed with aqueous washes. However, for more effective removal, a sodium bisulfite wash is recommended. Prepare a 10% aqueous sodium bisulfite solution and wash the organic layer. The bisulfite will form a water-soluble adduct with the residual aldehyde, which can then be partitioned into the aqueous phase. Follow this with a standard brine wash.

Q2: I've isolated a high-boiling, non-polar impurity that I suspect is a coupling byproduct. What is it and how do I prevent its formation?

A2: This impurity is almost certainly the Wurtz-type coupling byproduct, 2,2'-dichloro-5,5'-dimethoxy-1,1'-biphenyl, formed from the coupling of two molecules of the Grignard reagent.

  • Causality: Wurtz coupling is a significant side reaction in Grignard reagent formation and subsequent reactions.[3] It is favored by:

    • High Local Concentration of Aryl Halide: Adding the aryl halide too quickly during Grignard reagent formation.[4]

    • Elevated Temperatures: Higher temperatures can promote the radical pathways that lead to dimerization.[5]

    • Trace Metal Impurities: Impurities in the magnesium turnings can catalyze this side reaction.[4]

  • Prevention & Removal Strategy:

    • Control Reagent Addition: Add the solution of 2-bromo-4-chloro-1-methoxybenzene dropwise to the magnesium turnings to maintain a low concentration and a gentle reflux.[4][6] This minimizes the chance of two aryl radicals or an aryl radical and the Grignard reagent coupling.

    • Temperature Management: Maintain a gentle reflux during reagent formation and control the temperature during the subsequent reaction with the aldehyde.[6]

    • Purification: This biphenyl byproduct is typically non-polar and has a much higher boiling point than the desired alcohol product. It can be effectively removed using silica gel column chromatography. The less polar biphenyl will elute before the more polar alcohol product.

Q3: My NMR spectrum shows signals for 1-chloro-4-methoxybenzene. How was this formed?

A3: The presence of 1-chloro-4-methoxybenzene indicates that your Grignard reagent was inadvertently protonated.

  • Causality: Grignard reagents are extremely strong bases and react readily with any available protic source.[7][8] The most common culprit is water.

    • Moisture Contamination: Trace amounts of water in the glassware, solvents (diethyl ether or THF), or starting materials will quench the Grignard reagent, forming the corresponding alkane (in this case, 1-chloro-4-methoxybenzene).[6][8]

    • Atmospheric Moisture: Failure to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction allows moisture from the air to enter the flask.[2]

  • Prevention & Removal Strategy:

    • Rigorous Anhydrous Technique: All glassware must be flame- or oven-dried immediately before use and cooled under an inert atmosphere.[2][5] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon.[6]

    • Purification: 1-chloro-4-methoxybenzene is significantly less polar than the desired alcohol product. It can be readily separated by silica gel column chromatography.

Q4: The workup of my reaction resulted in a thick, unmanageable emulsion during the extraction. What causes this, and how can I resolve it?

A4: Emulsions are common during the workup of Grignard reactions and are typically caused by finely divided magnesium salts that have not been fully dissolved.

  • Causality: The quenching step of a Grignard reaction neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide intermediate, producing magnesium salts (e.g., Mg(OH)Br).[9] If these salts are not fully dissolved, they can stabilize the interface between the organic and aqueous layers, leading to a persistent emulsion.

  • Troubleshooting & Resolution:

    • Optimized Quenching: Always quench the reaction by cooling the flask to 0 °C in an ice bath and slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] NH₄Cl is a weak acid that effectively protonates the alkoxide and dissolves the magnesium salts without being so acidic that it could promote dehydration of the secondary alcohol product.[1]

    • Breaking the Emulsion: If an emulsion has formed, several techniques can be employed:

      • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

      • Gentle Swirling/Stirring: Avoid vigorous shaking. Instead, gently swirl or stir the separatory funnel.

      • Filtration: In severe cases, you may need to filter the entire mixture through a pad of Celite® to remove the solid magnesium salts before re-introducing it to the separatory funnel.

      • Add More Solvent: Adding more of the organic extraction solvent can sometimes help to break up the emulsion.

Section 2: Core Experimental Protocols

Adherence to validated protocols is essential for reproducibility and purity. The following are step-by-step guides for the extraction and purification stages.

Protocol 1: Optimized Liquid-Liquid Extraction Workflow

This protocol is designed to efficiently separate the desired alcohol from water-soluble impurities and magnesium salts.

  • Quenching: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.[1]

  • Addition of Quenching Solution: Slowly and with vigorous stirring, add cold, saturated aqueous ammonium chloride solution dropwise until no further bubbling is observed and the mixture becomes a slurry.[1][2]

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a ~0.1 mol scale reaction).[2][10]

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • 5% aqueous sodium bisulfite (if residual aldehyde is suspected).

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

    • Saturated aqueous sodium chloride (brine) to remove the bulk of the water.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][3]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3] The resulting crude oil is your 1-(3-Chloro-6-methoxyphenyl)-1-butanol, ready for further purification if needed.

Protocol 2: Silica Gel Column Chromatography

This is the most effective method for removing non-polar and closely related polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.

    • Elution Profile: Non-polar impurities like the Wurtz coupling byproduct and 1-chloro-4-methoxybenzene will elute first. The desired product, 1-(3-Chloro-6-methoxyphenyl)-1-butanol, will elute later as the polarity of the solvent system is increased.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Section 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of Target Compound and Key Impurities
CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
1-(3-Chloro-6-methoxyphenyl)-1-butanol alt text 228.70> 250 (est.)Polar (Alcohol)
Butanal alt text 72.1174.8Moderately Polar
1-Chloro-4-methoxybenzene alt text 142.58158Non-polar
2,2'-dichloro-5,5'-dimethoxy-1,1'-biphenyl alt text 283.15> 300 (est.)Very Non-polar
Diagram 1: Grignard Synthesis and Impurity Formation Pathways

G ArylHalide 2-Bromo-4-chloro- 1-methoxybenzene Mg Mg, THF ArylHalide->Mg Formation Grignard Aryl-MgBr (Grignard Reagent) Mg->Grignard Formation Butanal Butanal Alkoxide Magnesium Alkoxide Intermediate Butanal->Alkoxide Nucleophilic Addition Enolate Butanal Enolate Butanal->Enolate Enolization (Base action) Grignard->Butanal Nucleophilic Addition Grignard->Butanal Enolization (Base action) Wurtz Wurtz Coupling Byproduct Grignard->Wurtz Dimerization TraceH2O Trace H2O Grignard->TraceH2O Protonation Product 1-(3-Chloro-6-methoxyphenyl) -1-butanol (Desired Product) Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Workup->Product RegenButanal Regenerated Butanal Workup->RegenButanal Protonated 1-Chloro-4-methoxybenzene (Quenched Grignard) Enolate->Workup TraceH2O->Protonated Protonation G Start Crude Reaction Mixture (Post-Quench) SepFunnel1 Separatory Funnel: Extract with Ether/EtOAc Start->SepFunnel1 Aq1 Aqueous Layer 1 (Mg Salts) SepFunnel1->Aq1 Discard Org1 Combined Organic Layers SepFunnel1->Org1 Wash1 Wash: Sat. NaHCO3 Org1->Wash1 Aq2 Aqueous Layer 2 (Basic Impurities) Wash1->Aq2 Discard Org2 Washed Organic Layer Wash1->Org2 Wash2 Wash: Brine Org2->Wash2 Aq3 Aqueous Layer 3 (Bulk H2O) Wash2->Aq3 Discard Org3 Final Organic Layer Wash2->Org3 Dry Dry over Na2SO4 or MgSO4 Org3->Dry Filter Filter Dry->Filter Evap Rotary Evaporation Filter->Evap End Crude Product Oil Evap->End

Caption: A standard workflow for the aqueous workup and extraction of the crude product.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product? A1: A combination of techniques is recommended for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural confirmation and purity assessment. [3]It can identify and quantify impurities based on their unique chemical shifts and integration values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities like residual solvents, unreacted starting materials, and low-boiling byproducts. [3]It provides both retention time and mass fragmentation data.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for highly accurate quantification, reverse-phase HPLC with a UV detector is the method of choice.

Q2: Can I use a different quenching agent, like dilute HCl? A2: While dilute HCl will effectively dissolve magnesium salts, it is generally not recommended for secondary alcohols like this product. Strong acids can promote a competing elimination (dehydration) side reaction, converting your desired alcohol into an undesired alkene byproduct, which would then need to be separated. [1]Saturated ammonium chloride is a much safer and more controlled quenching agent. [1] Q3: My Grignard reaction is sluggish and won't initiate. What should I do? A3: Failure to initiate is almost always due to an inactive magnesium surface or the presence of moisture. [6]The magnesium turnings are coated in a passivating layer of magnesium oxide. [6]To activate them, you can:

  • Add a small crystal of iodine (the color will disappear upon initiation). [4]* Add a few drops of 1,2-dibromoethane.

  • Gently crush some of the magnesium turnings against the side of the flask with a dry glass rod to expose a fresh surface. [11]* Gentle warming with a heat gun can also help, but be prepared to cool the reaction once it starts, as it is exothermic. [4]

References

  • University of Michigan. (n.d.). Grignard Reaction.
  • Allen, C. F. H. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Perez-Jimenez, A., et al. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Ekeeda. (2019, April 30). Action of Grignard Reagent on Aldehyde and Ketone [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Unknown. (n.d.). 1. Grignard Reaction. Web Pages. Retrieved from [Link]

  • Unknown. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2016, May 17). How is secondary alcohol produced from ester and grignard reagent? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Unknown. (n.d.). The preparation, oxidation and characterization of an unknown secondary alcohol. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • PSZ Chemistry. (2024, August 4). Preparation of alcohols | From Grignard Reagents | Chapter 7 | NCERT Class 12 #cbseclass12 [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(3-Chloro-6-methoxyphenyl)-1-butanol Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1-(3-chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-(3-chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high-purity, crystalline 1-(3-chloro-6-methoxyphenyl)-1-butanol. As your dedicated application scientist, I have structured this document to not only provide step-by-step protocols but also to explain the fundamental principles behind solvent selection and crystallization optimization.

Foundational Principles: The Science of Solvent Selection for Crystallization

Successful crystallization is a delicate balance of thermodynamics and kinetics, with solvent choice being the most critical parameter. The ideal solvent system for 1-(3-chloro-6-methoxyphenyl)-1-butanol should exhibit a specific solubility profile: high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the driving force for crystallization.

The Role of Solvent Polarity and Molecular Interactions

The polarity of the solvent plays a crucial role in the crystallization process. The general principle of "like dissolves like" is a good starting point. Given the structure of 1-(3-chloro-6-methoxyphenyl)-1-butanol, which contains both polar (hydroxyl, methoxy, chloro) and nonpolar (phenyl ring, butyl chain) moieties, a solvent of intermediate polarity is likely to be a suitable candidate.

The solvent's polarity can influence the crystal packing and potentially lead to different polymorphic forms.[1] Nonpolar solvents may favor more stable, dipole-antiparallel arrangements, while polar solvents can result in dipole-parallel molecular arrangements.[1] It is essential to consider that different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability.

Hydrogen bonding is another critical factor. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the hydroxyl group of 1-(3-chloro-6-methoxyphenyl)-1-butanol, which can either aid or hinder crystallization depending on the strength of the interaction. In some cases, strong solvent-solute interactions can inhibit crystal nucleation and growth.

Single Solvents vs. Solvent/Antisolvent Systems

While a single solvent system is often preferred for its simplicity, a binary solvent system (a solvent/antisolvent mixture) can offer greater control over the crystallization process.[2] An antisolvent is a solvent in which the compound of interest is poorly soluble but is miscible with the primary solvent.[3] The gradual addition of an antisolvent to a solution of the compound reduces the overall solubility, inducing supersaturation and subsequent crystallization.[3][4] This technique is particularly useful for heat-sensitive compounds and allows for fine-tuning of the solvent environment's polarity.[2][3]

Experimental Protocols

The following protocols provide a systematic approach to solvent screening and crystallization optimization for 1-(3-chloro-6-methoxyphenyl)-1-butanol.

Workflow for Solvent Selection and Crystallization Optimization

Crystallization Workflow Workflow for Optimizing Crystallization cluster_screening Phase 1: Solvent Screening cluster_optimization Phase 2: Crystallization Method Optimization cluster_troubleshooting Phase 3: Troubleshooting start Start with Crude 1-(3-Chloro-6-methoxyphenyl)-1-butanol screen Screen a Range of Solvents (Polar, Nonpolar, Protic, Aprotic) start->screen assess Assess Solubility at Room and Elevated Temperatures screen->assess select Select Potential Single Solvent Candidates assess->select cooling Cooling Crystallization select->cooling antisolvent Antisolvent Crystallization select->antisolvent analyze_cooling Analyze Crystals: Purity, Yield, Morphology cooling->analyze_cooling analyze_antisolvent Analyze Crystals: Purity, Yield, Morphology antisolvent->analyze_antisolvent troubleshoot Address Issues: Oiling Out, No Crystals, Low Yield analyze_cooling->troubleshoot If issues arise end_node Optimized Crystalline Product analyze_cooling->end_node If successful analyze_antisolvent->troubleshoot If issues arise analyze_antisolvent->end_node If successful refine Refine Conditions: Cooling Rate, Solvent Ratio, Seeding troubleshoot->refine troubleshoot->refine refine->cooling refine->antisolvent

Caption: A systematic workflow for solvent selection and crystallization optimization.

Protocol for Solvent Screening
  • Preparation : Place approximately 10-20 mg of 1-(3-chloro-6-methoxyphenyl)-1-butanol into several small test tubes or vials.

  • Solvent Addition : To each tube, add a different solvent from the suggested list in Table 1, starting with a small volume (e.g., 0.1 mL).

  • Room Temperature Solubility : Vigorously stir or sonicate the mixture at room temperature. Observe if the solid dissolves completely. If it dissolves in a small volume of solvent at room temperature, that solvent is likely too good and will result in poor recovery.

  • Elevated Temperature Solubility : If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Add small increments of the solvent until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Observation : Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.

  • Selection Criteria : An ideal single solvent will dissolve the compound when hot but show low solubility when cold, resulting in good crystal yield upon cooling.

Protocol for Cooling Crystallization
  • Dissolution : In an appropriately sized flask, dissolve the crude 1-(3-chloro-6-methoxyphenyl)-1-butanol in the minimum amount of a suitable hot solvent identified from the screening process.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling : Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Rapid cooling can lead to the precipitation of smaller, less pure crystals.[5]

  • Further Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol for Antisolvent Crystallization
  • Dissolution : Dissolve the crude 1-(3-chloro-6-methoxyphenyl)-1-butanol in a moderate amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Antisolvent Addition : Slowly add a miscible "antisolvent" (in which the compound is poorly soluble) to the solution while stirring. The addition should be dropwise to control the rate of precipitation and avoid the formation of an amorphous solid.

  • Induction of Crystallization : Continue adding the antisolvent until the solution becomes cloudy (the point of supersaturation). You may need to gently warm the solution to redissolve any precipitate and then allow it to cool slowly.

  • Crystal Growth : Allow the solution to stand undisturbed to promote crystal growth. Further cooling in an ice bath can increase the yield.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the antisolvent or a mixture of the solvent and antisolvent, and dry them.

Data Presentation

Table 1: Properties of Common Laboratory Solvents
SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Type
Heptane0.1981.9Nonpolar, Aprotic
Toluene2.41112.4Nonpolar, Aprotic
Dichloromethane3.1409.1Polar, Aprotic
Ethyl Acetate4.4776.0Polar, Aprotic
Acetone5.15621Polar, Aprotic
Isopropanol3.98218Polar, Protic
Ethanol4.37824.3Polar, Protic
Methanol5.16533Polar, Protic
Acetonitrile5.88237.5Polar, Aprotic
Water10.210080.1Polar, Protic

Note: This data is compiled from various chemical reference sources.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphology of 1-(3-chloro-6-methoxyphenyl)-1-butanol crystals?

A1: The crystal morphology (e.g., needles, plates, prisms) is highly dependent on the solvent system and crystallization conditions.[6] Different solvents can interact preferentially with specific crystal faces, influencing the growth rates and final shape. Without experimental data for this specific compound, it is difficult to predict the exact morphology.

Q2: Can polymorphism be an issue for this compound?

A2: Yes, polymorphism is a possibility for many organic compounds, including substituted phenylbutanols.[7] Different polymorphs can arise from crystallization in different solvents or under different thermal conditions.[1] It is recommended to characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify any polymorphic forms.

Q3: How do impurities affect the crystallization of 1-(3-chloro-6-methoxyphenyl)-1-butanol?

A3: Impurities can have a significant impact on crystallization. They can increase the solubility of the compound, leading to lower yields.[8] Impurities can also inhibit crystal growth by adsorbing onto the crystal surface, potentially altering the crystal habit or even preventing crystallization altogether.[9][10][11] In some cases, impurities can trigger the formation of an unstable polymorph.

Q4: What are the general safety precautions when working with 1-(3-chloro-6-methoxyphenyl)-1-butanol and organic solvents?

Troubleshooting Guide

Troubleshooting_Crystallization Troubleshooting Common Crystallization Issues cluster_problems Observed Problems cluster_solutions Potential Solutions oiling_out Compound 'Oils Out' solution_oiling Reheat and add more solvent. Cool solution more slowly. Consider a different solvent. oiling_out->solution_oiling no_crystals No Crystals Form solution_no_crystals Scratch inner surface of the flask. Add a seed crystal. Concentrate the solution. Cool to a lower temperature. no_crystals->solution_no_crystals fast_crash Crystals Form Too Quickly solution_fast_crash Reheat and add more of the 'good' solvent. Insulate the flask for slower cooling. fast_crash->solution_fast_crash low_yield Low Yield solution_low_yield Ensure solution is fully saturated at high temp. Cool for a longer period at a lower temperature. Reduce the amount of solvent used for washing. low_yield->solution_low_yield

Caption: A decision-making diagram for troubleshooting common crystallization problems.

Issue: The Compound "Oils Out" Instead of Crystallizing

Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[14] The compound comes out of the solution as a liquid (an oil) because the temperature is still above its melting point. This can also be caused by the presence of significant impurities.[14]

Solutions:

  • Reheat and Dilute : Reheat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the saturation level.[5]

  • Slow Down Cooling : Allow the solution to cool much more slowly. You can insulate the flask to achieve this. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents : Select a solvent with a lower boiling point.

  • Charcoal Treatment : If impurities are suspected, you can try treating the hot solution with activated charcoal to adsorb them before filtration and cooling.

Issue: No Crystals Form Upon Cooling

Cause: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystals to begin forming.[14]

Solutions:

  • Induce Nucleation :

    • Scratching : Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches can provide nucleation sites.[5]

    • Seeding : Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Increase Supersaturation :

    • Evaporation : If the solvent is volatile, you can allow some of it to evaporate to increase the concentration of the solute.

    • Further Cooling : Cool the solution in a colder bath (e.g., ice-salt or dry ice-acetone).

  • Re-evaluate Solvent Choice : It's possible too much solvent was used initially.[14] Try evaporating some solvent and re-cooling.

Issue: Crystallization Occurs Too Rapidly, Resulting in a Fine Powder

Cause: The solution is too concentrated, leading to rapid precipitation rather than controlled crystallization. This often traps impurities within the crystal lattice.[5]

Solutions:

  • Dilute the Solution : Reheat the mixture to redissolve the solid and add a small amount of additional solvent.[5]

  • Slow Cooling : Ensure the solution cools as slowly as possible to allow for the formation of larger, more ordered crystals.

Issue: The Crystallization Yield is Poor

Cause: Several factors can contribute to low yield.

Solutions:

  • Check for Complete Saturation : Ensure that the minimum amount of hot solvent was used to fully dissolve the compound.

  • Maximize Cooling : Allow the solution to cool for an extended period at the lowest practical temperature to maximize the amount of product that crystallizes out.

  • Minimize Wash Volume : Use a minimal amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.

  • Check the Mother Liquor : If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate it and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

References

  • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Inorganics.

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design.

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC.

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC.

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. World Journal of Pharmaceutical Research.

  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol. Crystal Growth & Design.

  • SAFETY DATA SHEET. MilliporeSigma.

  • Impact of impurities on crystal growth. Nature.

  • Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via. SciSpace.

  • Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via >in situ> grazing incidence wide-angle X-ray scattering. University of Bath's research portal.

  • Study on Selective Crystallization of Organic Compounds. Journal of the Japan Petroleum Institute.

  • Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Macromolecules.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.

  • Sigma-Aldrich - Safety Data Sheet.

  • SAFETY DATA SHEET. Tokyo Chemical Industry.

  • Continuous Enantioselective Crystallization of Chiral Compounds. Royal Society of Chemistry.

  • SAFETY DATA SHEET. ThermoFisher.

  • SAFETY DATA SHEET. Fisher Scientific.

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design.

  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. Organic Process Research & Development.

  • Problems with Recrystallisations. University of York.

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. MDPI.

  • Impact of impurities on crystal growth. ResearchGate.

  • Guide for crystallization.

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate.

  • Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. PMC.

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Quenching. Kinam Park.

  • Experiment 3 Crystallization 21. Bellevue College.

  • 3.3. CRYSTALLIZATION.

  • Effects of impurities on crystal growth processes. SemOpenAlex.

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.

  • Polymorphism and Modulation of Para-Substituted l-Phenylalanine. PMC.

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.

  • An Overview of Biological Macromolecule Crystallization. PMC.

  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Benchchem.

  • 3-Methoxy Butanol. Celanese.

  • SOLUBILITY DATA SERIES. SRD Data Links.

  • 3-Methoxy-1-butanol. PubChem.

  • 3-Methoxy-3-Methyl-1-Butanol. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Welcome to the technical support center for 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this compound during storage. As a secondary benzylic alcohol, this molecule is susceptible to oxidation, which can compromise its purity, potency, and safety. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the long-term stability of your valuable compound.

Understanding the Challenge: The Chemistry of Degradation

1-(3-Chloro-6-methoxyphenyl)-1-butanol possesses a secondary benzylic alcohol functional group. The hydrogen atom on the carbon bearing the hydroxyl group is susceptible to abstraction, initiating an oxidative cascade.[1][2] This process is often catalyzed by factors such as light, heat, and the presence of oxygen. The aromatic ring, substituted with a chloro and a methoxy group, also influences the molecule's electronic properties and, consequently, its oxidative stability. The methoxy group is generally electron-donating, which can activate the aromatic ring, while the chloro group is electron-withdrawing.[3][4][5]

The primary degradation pathway involves the oxidation of the secondary alcohol to the corresponding ketone, 1-(3-Chloro-6-methoxyphenyl)-1-butanone. Further oxidation could potentially lead to cleavage of the aromatic ring, although this typically requires harsher conditions.[1][6]

Diagram: Proposed Oxidative Degradation Pathway

G cluster_main Oxidative Degradation of 1-(3-Chloro-6-methoxyphenyl)-1-butanol A 1-(3-Chloro-6-methoxyphenyl)-1-butanol (Secondary Benzylic Alcohol) C 1-(3-Chloro-6-methoxyphenyl)-1-butanone (Ketone Degradant) A->C Oxidation B Oxidative Stress (O₂, Light, Heat, Metal Ions) B->A D Further Degradation Products (e.g., Ring-Opened Species) C->D Harsher Conditions

Caption: Proposed oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 1-(3-Chloro-6-methoxyphenyl)-1-butanol.

Q1: I've observed a new peak in my HPLC analysis after storing the compound for several weeks. What could it be?

A1: The most probable cause is the oxidative degradation of the secondary alcohol to a ketone. This new peak is likely 1-(3-Chloro-6-methoxyphenyl)-1-butanone. To confirm, you can perform a forced degradation study by intentionally exposing a small sample to an oxidizing agent, like hydrogen peroxide, and comparing the resulting chromatogram with your stored sample.[7][8]

Q2: What are the ideal storage conditions to minimize degradation?

A2: To minimize degradation, the compound should be stored under conditions that limit exposure to oxygen, light, and elevated temperatures.[9][10] The ideal storage protocol is detailed in the "Experimental Protocols" section below.

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Avoid storing the compound in the presence of strong oxidizing agents, metal ions (which can catalyze oxidation), and highly acidic or basic conditions.[11][12] Ensure all storage containers are clean and free of residual contaminants.

Q4: I need to dissolve the compound for my experiments. Which solvents are recommended to maintain stability?

A4: For short-term use, high-purity, degassed solvents such as ethanol or acetonitrile are suitable.[13] For longer-term storage in solution, it is crucial to use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) and to store the solution under an inert atmosphere. Avoid solvents that can generate peroxides over time, such as unstabilized ethers.

Q5: Can I use antioxidants to protect my compound?

A5: Yes, the addition of antioxidants can be a very effective strategy. Antioxidants function by scavenging free radicals that initiate the oxidation process. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[14][15][16] The selection and concentration of the antioxidant should be optimized for your specific application.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS Oxidative degradation to the ketone.1. Confirm the identity of the degradant via mass spectrometry. 2. Implement the recommended storage protocol (See Protocol 1). 3. Consider adding an antioxidant (See Protocol 2).
Change in physical appearance (e.g., color change) Formation of colored degradation products.1. Re-analyze the purity of the sample. 2. If purity is compromised, purify the material if possible. 3. Strictly adhere to storage in amber vials and in the dark.[10]
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Perform a fresh purity analysis of your stock material. 2. Prepare fresh solutions for each experiment from a properly stored solid sample. 3. Conduct a stability study of the compound in your experimental solvent.
Precipitation or cloudiness in solution Formation of insoluble degradation products or changes in solubility due to temperature fluctuations.[17]1. Analyze the precipitate to identify its composition. 2. Ensure the storage temperature is stable and appropriate for the solvent used. 3. Filter the solution before use if necessary, and re-quantify the concentration.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for ensuring the stability of 1-(3-Chloro-6-methoxyphenyl)-1-butanol.

Protocol 1: Optimal Storage Conditions

This protocol outlines the best practices for the long-term storage of the solid compound.

Materials:

  • 1-(3-Chloro-6-methoxyphenyl)-1-butanol (solid)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Vacuum sealer or glove box

  • -20°C Freezer

Procedure:

  • Aliquot the solid compound into appropriately sized amber glass vials to minimize the need for repeated opening and closing of the main stock.

  • Place the uncapped vials in a desiccator under vacuum for at least one hour to remove residual moisture.

  • If using a glove box, transfer the vials into the inert atmosphere. If not, gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds.[18]

  • Immediately and tightly cap the vials.

  • For an extra layer of protection, seal the capped vials in a vacuum-sealed bag.

  • Store the sealed vials in a freezer at -20°C, protected from light.

Diagram: Optimal Storage Workflow

G cluster_workflow Optimal Storage Workflow A Aliquot into Amber Vials B Dessicate under Vacuum A->B C Flush with Inert Gas (Ar/N₂) B->C D Tightly Cap Vials C->D E Vacuum Seal (Optional) D->E F Store at -20°C in the Dark E->F

Caption: Workflow for optimal storage of the compound.

Protocol 2: Stabilization with Antioxidants

This protocol describes how to prepare a stock solution with an antioxidant for enhanced stability.

Materials:

  • 1-(3-Chloro-6-methoxyphenyl)-1-butanol

  • Butylated hydroxytoluene (BHT)

  • High-purity, degassed solvent (e.g., ethanol)

  • Amber glass vial with a Teflon-lined cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Calculate the required amount of BHT. A typical starting concentration is 0.01% (w/v).[16][19]

  • Dissolve the BHT in the desired volume of degassed solvent.

  • Add the 1-(3-Chloro-6-methoxyphenyl)-1-butanol to the solvent containing BHT and dissolve completely.

  • Flush the headspace of the vial with inert gas.

  • Cap the vial tightly and store it at the recommended temperature (typically 2-8°C or -20°C), protected from light.

Protocol 3: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate the stability-indicating nature of an analytical method.[20][21][22]

Materials:

  • 1-(3-Chloro-6-methoxyphenyl)-1-butanol

  • 3% Hydrogen Peroxide (H₂O₂)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity solvent (e.g., acetonitrile/water)

  • HPLC system with a UV or PDA detector

Procedure:

  • Oxidative Stress: Dissolve a small amount of the compound in the solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Acidic Stress: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Stress: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Thermal Stress: Store the solid compound at 80°C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analyze the stressed samples, along with a control sample, by a suitable HPLC method. The goal is to achieve 5-20% degradation.[21]

  • Compare the chromatograms to identify and quantify the degradation products.

References

  • Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by a Dicyclopropenylidene–Ag(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry. Available at: [Link]

  • pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education. Available at: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available at: [Link]

  • Antioxidants in pharma formulations. SREDSTVA REGIONALE CHEMIE PVT. LTD.. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Reactions of Aromatic Compounds. University of Calgary. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • oxidation of alcohols. Chemguide. Available at: [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Methoxy group. Wikipedia. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. PMC. Available at: [Link]

  • Wine oxidation prevention: Wikeeps argon preservation system guide. Wikeeps. Available at: [Link]

  • Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube. Available at: [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Available at: [Link]

  • The effects of various storage conditions on changes in the colour of an alcoholic drink known as “tuzemák”. MendelNet. Available at: [Link]

  • A Review on the Stability of Essential Oils Under Different Storage Conditions. ResearchGate. Available at: [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Ozonolysis of surface-adsorbed methoxyphenols: kinetics of aromatic ring cleavage vs. alkene side-chain oxidation. Atmospheric Chemistry and Physics. Available at: [Link]

  • Wine Storage at Cellar vs. Room Conditions: Changes in the Aroma Composition of Riesling Wine. MDPI. Available at: [Link]

  • Antioxidants. ResearchGate. Available at: [Link]

  • Oxidation of alcohols & aldehydes. Lumen Learning. Available at: [Link]

  • I think I gave a great idea to completely stop oxidation in secondary. Reddit. Available at: [Link]

  • Alcohol in Daily Products: Health Risks, Cultural Considerations, and Economic Impacts. IntechOpen. Available at: [Link]

  • Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. PMC. Available at: [Link]

  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. Available at: [Link]

  • Initial Steps in the Degradation of Methoxychlor by the White Rot Fungus Phanerochaete chrysosporium. Forest Products Laboratory. Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

minimizing side reactions during 1-(3-Chloro-6-methoxyphenyl)-1-butanol preparation

Welcome to the technical support guide for the synthesis of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Grignard-based synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and minimize side reactions for optimal yield and purity.

I. Overview of the Core Synthesis

The preparation of 1-(3-Chloro-6-methoxyphenyl)-1-butanol is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a propylmagnesium halide (typically propylmagnesium bromide) to the carbonyl carbon of 3-chloro-6-methoxybenzaldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the desired secondary alcohol.[1][2][3]

The core transformation is chemically robust, but its success is highly dependent on controlling the reaction environment. The Grignard reagent is a powerful nucleophile but also an extremely strong base, making it susceptible to a variety of side reactions that can significantly impact yield and purity.[2][4][5]

Diagram 1: Primary Reaction Pathway

G cluster_0 Step 1: Grignard Reagent Addition cluster_1 Step 2: Acidic Workup Propylmagnesium\nBromide Propylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate Propylmagnesium\nBromide->Alkoxide Nucleophilic Attack Aldehyde 3-Chloro-6-methoxy- benzaldehyde Aldehyde->Alkoxide Product 1-(3-Chloro-6-methoxyphenyl) -1-butanol Alkoxide->Product Protonation (e.g., H3O+)

Caption: The two-step synthesis of the target secondary alcohol.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions about the reaction conditions.

Q1: Why are strictly anhydrous (water-free) conditions so critical for this reaction?

A1: Grignard reagents are potent bases.[2][3][4] They will react readily with any available proton source that is more acidic than an alkane. Water is far more acidic and will instantly protonate the propylmagnesium bromide to form propane gas and magnesium salts, effectively destroying the reagent. This side reaction is often the primary cause of low or failed reactions. All glassware must be rigorously dried (e.g., oven-dried overnight), and anhydrous solvents (typically diethyl ether or THF) must be used.[6][7][8]

Q2: What is the purpose of the iodine crystal often mentioned in Grignard reagent preparation?

A2: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[4][8] Iodine acts as an activator. It reacts with the magnesium surface to form magnesium iodide, which exposes fresh, reactive metal. The disappearance of the brown iodine color is a visual indicator that the Grignard formation has initiated.[4]

Q3: Can I use a different solvent instead of diethyl ether or THF?

A3: It is not recommended. The ether solvents (like diethyl ether and THF) are crucial for two reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[5] Second, the lone pairs on the ether oxygens coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent and keeps it in solution.[8] Using protic solvents like ethanol or even solvents with trace moisture will lead to reaction failure.[5]

III. Detailed Troubleshooting Guide

This guide addresses specific, common problems encountered during the synthesis, providing mechanistic explanations and actionable solutions.

Problem 1: Low or No Product Formation, Significant Recovery of Starting Aldehyde

This is the most common failure mode and typically points to issues with the Grignard reagent itself.

  • Primary Cause: Ineffective or insufficient Grignard reagent.

  • Troubleshooting Workflow:

    Diagram 2: Troubleshooting Low Yield

    G Start Low Yield or Reaction Failure Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagents) Start->Check_Anhydrous Check_Mg Assess Magnesium Activation (Used Iodine? Observed Initiation?) Check_Anhydrous->Check_Mg If OK Check_Halide Check Propyl Bromide Quality (Freshly distilled? Free of H2O?) Check_Mg->Check_Halide If OK Check_Temp Review Temperature Control (Slow addition? Maintained reflux?) Check_Halide->Check_Temp If OK Solution Re-run with strict anhydrous technique, fresh reagents, and controlled addition. Check_Temp->Solution If OK

    Caption: A logical workflow for diagnosing low-yield issues.

  • Solutions & Protocols:

    • Ensure Absolute Anhydrous Conditions: All glassware should be oven-dried at >120°C for at least 4 hours and assembled hot under a dry nitrogen or argon atmosphere.[6] Use fresh, sealed bottles of anhydrous ether or THF.

    • Activate the Magnesium: Use magnesium turnings with a high surface area. Add a small crystal of iodine to the flask with the magnesium before adding the propyl bromide solution.[4] Gentle warming with a heat gun may be necessary to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.

    • Control the Addition Rate: The formation of the Grignard reagent is exothermic. The solution of propyl bromide in ether should be added dropwise at a rate that maintains a gentle reflux.[9][10] Adding it too quickly can lead to side reactions like Wurtz coupling.

Problem 2: Presence of a Significant Ketone Impurity (1-(3-chloro-6-methoxyphenyl)propan-1-one)

If you observe an impurity with a mass corresponding to the loss of two hydrogen atoms from your product, it is likely the ketone formed via an oxidation side reaction.

  • Primary Cause: Oppenauer-type oxidation of the magnesium alkoxide intermediate.

  • Mechanism: The magnesium alkoxide of the product can act as a reducing agent, transferring a hydride to a molecule of the starting aldehyde. This oxidizes the alkoxide to a ketone and reduces the aldehyde to the corresponding benzyl alcohol. This reaction is an equilibrium process, but it can be driven to the right if there is an excess of aldehyde present during the reaction.[9][10][11]

    Diagram 3: Ketone Formation Side Reaction

    G Alkoxide Product Alkoxide (Intermediate) TS 6-Membered Transition State Alkoxide->TS Hydride Donor Aldehyde Starting Aldehyde (Excess) Aldehyde->TS Hydride Acceptor Ketone Ketone Byproduct TS->Ketone Reduced_Aldehyde (3-chloro-6-methoxyphenyl) -methanol TS->Reduced_Aldehyde

    Caption: Oxidation of the product intermediate to a ketone byproduct.

  • Solutions & Protocols:

    • Reverse Addition: Instead of adding the Grignard reagent to the aldehyde, add the aldehyde solution slowly to the Grignard reagent. This ensures that the Grignard is always in excess, minimizing the concentration of free aldehyde available to participate in the oxidation reaction.

    • Maintain Low Temperature: Keep the reaction temperature low (e.g., 0°C or below) during the addition of the aldehyde. This disfavors the higher activation energy pathway of the oxidation reaction.

    • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent to ensure the complete consumption of the aldehyde.

Problem 3: Presence of a Hydrocarbon Impurity (Hexane)

The presence of hexane (C6H14) is a common byproduct in reactions using propylmagnesium bromide.

  • Primary Cause: Wurtz-type coupling reaction.

  • Mechanism: The nucleophilic Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a new carbon-carbon bond (R-R). This is favored by higher temperatures and high local concentrations of the alkyl halide.[6]

  • Solutions & Protocols:

    • Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the propyl bromide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it coupling with the already-formed Grignard reagent.[9][10]

    • Use of Dilute Solutions: Preparing the Grignard reagent in a larger volume of solvent can also help reduce the rate of this bimolecular side reaction.

IV. Optimized Experimental Protocols

The following protocols incorporate best practices to minimize the side reactions discussed above.

Protocol 1: Preparation of Propylmagnesium Bromide
  • Assemble a dry, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl2).[7] Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool.

  • Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.

  • Add a small portion of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.

  • Add a small amount (approx. 10%) of the 1-bromopropane solution to the magnesium. If the reaction does not start (color disappears, bubbling), gently warm the flask.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate sufficient to maintain a gentle, steady reflux.[10]

  • After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure complete formation.

Protocol 2: Synthesis of 1-(3-Chloro-6-methoxyphenyl)-1-butanol
  • Cool the prepared Grignard reagent solution in an ice bath to 0°C.

  • Dissolve 3-chloro-6-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a separate flask.

  • Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise to quench the reaction. Using a weak acid like NH4Cl is preferable to strong acids like HCl to avoid potential acid-catalyzed degradation of the product.[9][10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification

The primary impurities (ketone, unreacted aldehyde) have different polarities from the desired alcohol product, making purification by flash column chromatography straightforward.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The less polar hexane will elute first, followed by the aldehyde, the ketone, and finally the more polar alcohol product.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC).[12]

Table 1: Summary of Potential Impurities and Distinguishing Features

Impurity NameStructureCommon CausePurification Notes
Hexane CH₃(CH₂)₄CH₃Wurtz CouplingVery non-polar. Elutes first from silica gel column.
3-chloro-6-methoxybenzaldehyde (Cl)(CH₃O)C₆H₃CHOIncomplete ReactionMore polar than hexane, less polar than product.
1-(3-chloro-6-methoxyphenyl)propan-1-one (Cl)(CH₃O)C₆H₃C(O)CH₂CH₃OxidationPolarity is between aldehyde and product alcohol.
(3-chloro-6-methoxyphenyl)methanol (Cl)(CH₃O)C₆H₃CH₂OHAldehyde ReductionCan be a byproduct of the oxidation side reaction. Polarity is similar to the product.

V. References

  • Weiss, G. S. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(10), 1341. Available at: [Link]

  • Side Reactions in a Grignard Synthesis. (1999). Journal of Chemical Education. Available at: [Link]

  • Side Reactions in a Grignard Synthesis. ACS Publications. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction. Jasperse, Chem 355. Available at: [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Available at: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available at: [Link]

  • Allylmagnesium bromide. Organic Syntheses Procedure. Available at: [Link]

  • A Grignard Reaction: Synthesis of 4-Chlorobenzhydrol. (2020, May 28). YouTube. Available at: [Link]

  • General Reagent Information. Supporting Information for A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Available at: [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. Available at: [Link]

  • Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. Google Patents. Available at:

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • (2R,3S)-2-Methyl-4-nitro-3-phenylbutanol (2). Organic Syntheses Procedure. Available at: [Link]

  • Process for making grignard reagents. Google Patents. Available at:

  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 19). PMC - NIH. Available at: [Link]

  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis. (2017, March 3). Annex Publishers. Available at: [Link]

  • MedChem Tips and Tricks. (2016, February 12). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. Available at: [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. ResearchGate. Available at: [Link]

  • Process for the purification of an aminoalcohol. Google Patents. Available at:

  • Direct Synthesis of 1-Butanol with High Faradaic Efficiency from CO2 Utilizing Cascade Catalysis. (2023, March 29). PubMed. Available at: [Link]

  • Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. PubMed. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. Available at: [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All Institute (M4ALL). Available at: [Link]

  • Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products. (2021, December 15). ResearchGate. Available at: [Link]

  • 3-Methoxy-1-butanol. PubChem - NIH. Available at: [Link]

Sources

Troubleshooting

optimizing HPLC retention times and peak resolution for 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Welcome to the Technical Support Center for 1-(3-Chloro-6-methoxyphenyl)-1-butanol . This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with optimizing the chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Chloro-6-methoxyphenyl)-1-butanol . This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with optimizing the chromatographic behavior of this specific secondary alcohol.

The molecule presents a unique triad of chromatographic challenges:

  • A Chiral Center (C1): Necessitating enantiomeric resolution for chiral purity assays.

  • A Secondary Hydroxyl Group: Prone to secondary interactions with stationary phase silanols, leading to peak tailing.

  • A Sterically Hindered, Electron-Rich Aromatic Ring: The 3-chloro-6-methoxy substitution creates a complex push-pull electronic environment that makes retention highly sensitive to mobile phase composition.

Diagnostic Workflow

Use the decision tree below to isolate the root cause of your chromatographic issue before proceeding to the specific troubleshooting guides.

HPLCTroubleshooting Start HPLC Issue Detected: 1-(3-Chloro-6-methoxyphenyl)-1-butanol Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Resolution Poor Resolution (Rs < 1.5) Start->Resolution Drift Retention Time Drift Start->Drift Silanol Secondary OH interacting with residual silanols Tailing->Silanol Chiral Enantiomeric co-elution or impurity overlap Resolution->Chiral Temp Thermal or Mobile Phase instability Drift->Temp FixTailing Use end-capped C18 or lower pH to 3.0 Silanol->FixTailing FixRes Adjust % Organic or Use Chiral Stationary Phase Chiral->FixRes FixDrift Thermostat column oven, Check pump check-valves Temp->FixDrift

Diagnostic workflow for HPLC optimization of 1-(3-Chloro-6-methoxyphenyl)-1-butanol.

Core Troubleshooting Guides

Issue 1: Severe Peak Tailing (USP Tailing Factor > 1.5)

Q: My peaks are exhibiting severe tailing. How do I correct this asymmetry? A: Peak tailing for 1-(3-Chloro-6-methoxyphenyl)-1-butanol is predominantly caused by hydrogen bonding between the secondary hydroxyl group of the butanol chain and ionized, unendcapped silanol groups on the silica-based stationary phase[1].

  • Mechanistic Causality: At mid-range pH (pH 4–7), residual silanols on the silica support become deprotonated ( SiO− ). The hydroxyl group of your analyte acts as a strong hydrogen bond donor, leading to a mixed-mode retention mechanism (hydrophobic partitioning + ion-dipole interaction) that drags out the tail of the peak.

  • Actionable Solution:

    • Switch to a highly end-capped or sterically protected C18 column.

    • If using a standard C18, lower the mobile phase pH to ~2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols back to neutral SiOH , suppressing the secondary interaction.

Issue 2: Poor Peak Resolution (Rs < 1.5)

Q: I cannot achieve baseline resolution between the enantiomers. What is the optimal approach? A: Because this molecule possesses a chiral center at the C1 position, standard reversed-phase (RP) columns cannot separate the (R) and (S) enantiomers. You must utilize a Chiral Stationary Phase (CSP) [2].

  • Mechanistic Causality: The 3-chloro-6-methoxy substitution creates specific steric bulk and a π -electron cloud. Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) offer excellent chiral recognition through π−π interactions with the phenyl ring, hydrogen bonding with the methoxy/hydroxyl groups, and steric inclusion of the butyl chain.

  • Actionable Solution: Transition to a Normal Phase (NP) system (e.g., Hexane/Ethanol). Modulate the steric environment by substituting Isopropanol with Ethanol; Ethanol provides a tighter hydrogen-bonding network, which often alters the selectivity factor ( α ) favorably for bulky substituted aromatics.

Issue 3: Retention Time Drift

Q: My retention times are drifting continuously across a sequence of 50 injections. How do I stabilize the system? A: Retention time drift is typically a symptom of thermal instability or mobile phase micro-compositional changes [3].

  • Mechanistic Causality: The retention of the hydrophobic butyl chain is highly sensitive to temperature thermodynamics. A 1 °C fluctuation in column temperature can shift retention times by 1–2%. Furthermore, selective evaporation of the organic modifier (e.g., Acetonitrile) from the solvent reservoir slowly increases the aqueous ratio, increasing retention times over a long run.

  • Actionable Solution: Thermostat the column oven strictly (e.g., 30.0 °C) and ensure the lab environment is free from HVAC drafts. Cap solvent bottles with proper venting valves to prevent volatile organic modifier evaporation.

Quantitative Data Presentation

Table 1: RP-HPLC Mobile Phase Optimization (C18 Column, 30°C, 1.0 mL/min) Notice how the addition of 0.1% Formic Acid (FA) and switching to Acetonitrile (ACN) drastically improves the tailing factor by suppressing silanol ionization.

Mobile Phase (A : B)% Organic (B)Retention Time (min)USP Tailing FactorResolution (Impurities)
Water : Methanol40%14.51.82.1
Water : Methanol60%6.21.61.2
0.1% FA in Water : ACN 50% 8.4 1.1 2.8

Table 2: Chiral Separation Optimization (Amylose-based CSP, 25°C, 0.8 mL/min) Ethanol provides superior selectivity ( α ) compared to Isopropanol due to differential hydrogen bonding with the methoxy group.

Mobile Phase (Hexane:Alcohol)Ratio(R)-Enantiomer RT(S)-Enantiomer RTSelectivity ( α )Resolution (Rs)
Hexane : Isopropanol90:1012.1 min13.5 min1.151.4
Hexane : Ethanol90:109.8 min12.4 min1.312.6
Hexane : Ethanol : DEA 90:10:0.1 9.5 min 11.9 min 1.30 2.9

Experimental Protocols

Protocol A: Self-Validating Reversed-Phase Method Optimization

Objective: Achieve sharp, reproducible peaks for chemical purity analysis.

  • System Readiness: Purge all HPLC lines with fresh mobile phase (Channel A: 0.1% Formic Acid in HPLC-grade Water; Channel B: Acetonitrile). Monitor pump pressure to ensure ripple is < 1%.

  • Column Equilibration & Validation: Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate with 50% B at 1.0 mL/min for 20 column volumes.

    • Self-Validating Step: Inject a neutral marker (e.g., uracil) to confirm system dead time ( t0​ ) and verify baseline peak symmetry before introducing the API.

  • Sample Preparation: Dissolve 1-(3-Chloro-6-methoxyphenyl)-1-butanol in 50:50 Water:ACN to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a scouting gradient from 10% B to 90% B over 20 minutes.

  • Method Translation: Identify the elution time. Adjust to an isocratic hold at the exact %B where the compound eluted to maximize resolution from closely eluting synthetic impurities.

Protocol B: Chiral HPLC Separation Protocol

Objective: Resolve (R) and (S) enantiomers for chiral purity determination.

  • System Preparation: Flush the HPLC system thoroughly with 100% Isopropanol to remove all traces of aqueous buffers. Critical: Aqueous buffers will irreversibly damage Normal Phase CSPs.

  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Hexane : Ethanol : Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. The DEA acts as a basic modifier to sharpen the peaks by competing for active sites on the silica support.

  • Equilibration: Flow at 0.8 mL/min at a strictly thermostatted 25 °C until the UV baseline is perfectly flat.

  • Injection & Detection: Inject 5 µL of a 1.0 mg/mL sample (dissolved directly in the mobile phase). Monitor at 254 nm, which is optimal for the π→π∗ transitions of the substituted phenyl ring.

Frequently Asked Questions (FAQs)

Q: Why does the 3-chloro-6-methoxy substitution pattern complicate separation? A: The chloro group is electron-withdrawing and bulky, while the methoxy group is electron-donating and creates steric hindrance near the chiral center at C1. This push-pull electronic effect alters the dipole moment of the molecule, making its spatial orientation and interaction with the stationary phase highly sensitive to the dielectric constant of the mobile phase.

Q: Can I use Methanol instead of Acetonitrile for reversed-phase analysis? A: Yes, but Acetonitrile is generally preferred. Methanol is a protic solvent and can participate in hydrogen bonding with the secondary alcohol and the methoxy group of the analyte. This competing hydrogen bonding often leads to broader peaks and lower theoretical plate counts compared to the aprotic Acetonitrile [2].

Q: How does column temperature affect the resolution of the enantiomers? A: Chiral recognition is an enthalpy-driven process. Lowering the temperature (e.g., from 30 °C to 20 °C) decreases the kinetic energy of the system, which typically increases the residence time and enhances the differential interaction energies ( ΔΔG ) between the two enantiomers and the chiral selector. This increases resolution (Rs) at the cost of longer analysis times [3].

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]

  • UHPLC and HPLC Method Optimization - Agilent Technologies. Available at:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Available at:[Link]

Optimization

Technical Support Center: Overcoming Low Solubility in Biological Assays for 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with compounds exhibiting low aqueous solubility, such as 1-(3-Chloro-6-methoxyphenyl)-1-butanol, in various biological assays. Our goal is to equip you with the knowledge and practical techniques to ensure the reliability and accuracy of your experimental data.

Low aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated compound activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[1][2] This guide will walk you through a systematic approach to identify and overcome these issues.

I. Understanding the Challenge: Why is Solubility Critical?

Low solubility of a test compound can profoundly impact the outcome of biological assays. When a compound precipitates out of solution, its effective concentration at the target site (e.g., enzyme, receptor, or within a cell) is unknown and significantly lower than the intended concentration. This can result in:

  • Underestimation of Potency: The compound may appear less active than it truly is, leading to the erroneous discarding of potentially valuable candidates.[1][2]

  • Reduced High-Throughput Screening (HTS) Hit Rates: In large-scale screening campaigns, compounds with poor solubility are less likely to show activity, skewing the results.[1]

  • Data Variability and Poor Reproducibility: Inconsistent precipitation between experiments can lead to highly variable and unreliable data.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work with poorly soluble compounds.

Q1: I'm starting with a new compound, 1-(3-Chloro-6-methoxyphenyl)-1-butanol, and I suspect it has low solubility. What is the first step?

A1: The initial and most critical step is the proper preparation of a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO).

DMSO is a powerful and widely used solvent capable of dissolving a broad range of polar and nonpolar compounds.[3][4] However, even with DMSO, challenges can arise.

Best Practices for Preparing DMSO Stock Solutions:

  • Use High-Purity, Anhydrous DMSO: Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds and may accelerate compound degradation.[5]

  • Gentle Warming and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a 37°C water bath) or sonication in a water bath can aid dissolution.[3] However, be mindful that excessive heat can degrade some compounds.

  • Visual Inspection: Always visually inspect your stock solution to ensure the compound is fully dissolved and no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound precipitation.[3][6]

Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is a common problem. [6] It occurs when the hydrophobic compound, stable in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow for Compound Precipitation

start Compound Precipitates Upon Dilution step1 Optimize Dilution Protocol start->step1 Initial Observation step2 Reduce Final Compound Concentration step1->step2 If precipitation persists step3 Maintain Higher (but tolerable) DMSO % step2->step3 If still precipitating step4 Employ Solubility Enhancers step3->step4 If issue remains end_success Precipitation Resolved step4->end_success If successful end_fail Further Formulation Needed step4->end_fail If unsuccessful

Caption: A systematic approach to troubleshooting compound precipitation.

Here are several strategies to mitigate precipitation upon dilution:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration.[5] Then, add this intermediate dilution to your aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Slow Addition and Vortexing: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.

  • Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration, sometimes a slightly higher (but still non-toxic) concentration (e.g., 0.1% to 0.5%) can improve solubility.[6][7] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[3]

Q3: I've optimized my dilution protocol, but I'm still seeing precipitation at my desired final concentration. What are my next options?

A3: If basic solvent and dilution optimization is insufficient, you should consider using solubility enhancers.

These are excipients that can increase the aqueous solubility of a compound through various mechanisms.

Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Working ConcentrationAdvantagesConsiderations
Co-solvents Increases the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[8][9]1-10% (v/v)Simple to implement.Can affect protein stability and cell viability at higher concentrations.[10][11]
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]0.01-0.1% (v/v)Effective at low concentrations.Can interfere with some assays (e.g., by denaturing proteins) and may be cytotoxic.[13]
Cyclodextrins (e.g., HP-β-CD) Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with poorly soluble drugs.[14][15][16][17][18]1-10 mMGenerally low cytotoxicity; widely used in pharmaceutical formulations.[19][20]Can sometimes reduce the availability of the drug to its target if the affinity for the cyclodextrin is too high.[15]
Serum Proteins (e.g., BSA, FBS) Hydrophobic compounds can bind to proteins like albumin, which aids in their solubilization.[6]1-10% (v/v)Relevant for cell-based assays using serum-containing media.Not suitable for protein-binding or enzyme assays where the added protein would interfere.

Experimental Protocol: Testing Solubility Enhancers

  • Prepare a concentrated stock solution of 1-(3-Chloro-6-methoxyphenyl)-1-butanol in 100% DMSO.

  • Prepare a series of your assay buffer, each containing a different solubility enhancer at a range of concentrations.

  • Add the compound's DMSO stock to each buffer to achieve the desired final concentration.

  • Include a control with no solubility enhancer.

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 2 hours).

  • Visually inspect for precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.[21]

Q4: What if even solubility enhancers are not sufficient, or if they interfere with my assay? Are there more advanced options?

A4: For particularly challenging compounds, formulation strategies such as nanoparticles and liposomes can be employed. These techniques are more complex but can dramatically improve solubility and bioavailability.

Advanced Formulation Strategies

start Poorly Soluble Compound nanoparticles Nanoparticle Formulation start->nanoparticles liposomes Liposomal Encapsulation start->liposomes result1 Increased Surface Area-to-Volume Ratio nanoparticles->result1 result2 Enhanced Dissolution Rate nanoparticles->result2 result3 Encapsulation in Lipid Bilayer liposomes->result3 result4 Improved Apparent Solubility liposomes->result4 outcome Improved Bioavailability and Assay Performance result1->outcome result2->outcome result3->outcome result4->outcome

Caption: Advanced formulation approaches for enhancing compound solubility.

  • Nanoparticles: Reducing the particle size of a drug to the nanometer scale increases its surface-area-to-volume ratio, which can significantly enhance its dissolution rate and apparent solubility.[22][23][24][25] This can be achieved through techniques like wet milling or high-pressure homogenization.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[26][27][28][29][30] This formulation protects the drug from the aqueous environment and can improve its delivery to cells.

Experimental Protocol: Liposomal Encapsulation of a Hydrophobic Compound (Thin-Film Hydration Method)

This protocol outlines a general procedure for encapsulating a hydrophobic compound like 1-(3-Chloro-6-methoxyphenyl)-1-butanol into liposomes.

  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., DSPC and cholesterol) and your hydrophobic compound in an organic solvent (e.g., chloroform) in a round-bottom flask.[26]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[26]

    • Further dry the film under vacuum to remove any residual solvent.[26]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or sonicating at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[26]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[26] This is typically done using a mini-extruder device.

  • Characterization:

    • Characterize the resulting liposomes for particle size, polydispersity index, and encapsulation efficiency.

III. Summary and Key Takeaways

Successfully working with poorly soluble compounds like 1-(3-Chloro-6-methoxyphenyl)-1-butanol requires a systematic and multi-faceted approach.

  • Start with the Basics: Ensure proper preparation of your DMSO stock solution using high-purity, anhydrous DMSO.

  • Optimize Dilution: Employ step-wise dilution and slow addition with vigorous mixing to prevent precipitation.

  • Utilize Solubility Enhancers: Systematically test co-solvents, surfactants, or cyclodextrins to improve aqueous solubility.

  • Consider Advanced Formulations: For highly insoluble compounds, nanoparticle or liposome formulations may be necessary.

  • Always Use Controls: In all experiments, include appropriate vehicle controls to account for any effects of the solvent or solubility enhancers on your biological system.

By following these guidelines, you can overcome the challenges posed by low compound solubility and generate reliable, reproducible data in your biological assays.

IV. References

  • Ansari, M. J., et al. (2026). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC.

  • Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.

  • Venkatesh, G. (2026). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

  • Singh, G., et al. (Year not specified). Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials.

  • (Author not specified). (Year not specified). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Source not specified.

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.

  • (Author not specified). (2026). Nanoparticulate systems for poorly soluble drugs. Impactfactor.

  • (Author not specified). (Year not specified). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs.

  • Surya Prakasarao, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

  • (Author not specified). (Year not specified). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PMC.

  • (Author not specified). (Year not specified). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Schwendener, R. A., & Schott, H. (Year not specified). Liposome formulations of hydrophobic drugs. SciSpace.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.

  • Schwendener, R. A., & Schott, H. (Year not specified). Liposome formulations of hydrophobic drugs. ZORA.

  • (Author not specified). (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.

  • (Author not specified). (Year not specified). FAQs on Inhibitor Preparation. Sigma-Aldrich.

  • Zhang, L., et al. (2015). Liposome-Based Engineering of Cells To Package Hydrophobic Compounds in Membrane Vesicles for Tumor Penetration. Nano Letters.

  • Di, L., & Kerns, E. H. (Year not specified). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.

  • (Author not specified). (Year not specified). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

  • Kumar, S., et al. (Year not specified). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.

  • (Author not specified). (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.

  • (Author not specified). (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.

  • (Author not specified). (Year not specified). Considerations regarding use of solvents in in vitro cell based assays. PMC.

  • (Author not specified). (Year not specified). Compound Handling Instructions. MCE.

  • Yadav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

  • (Author not specified). (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina Knowledge.

  • Savjani, K. T., et al. (Year not specified). Drug Solubility: Importance and Enhancement Techniques. PMC.

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Source not specified.

  • (Author not specified). (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO.

  • (Author not specified). (Year not specified). Co-solvents. MedchemExpress.com.

  • (Author not specified). (Year not specified). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Source not specified.

  • Hansen, K. L., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed.

  • (Author not specified). (2025). How to resolve precipitation issue in H₂S production spectrophotometric assay. Source not specified.

  • (Author not specified). (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Scaffold Design: 1-(3-Chloro-6-methoxyphenyl)-1-butanol vs. Traditional Methoxyphenyl Derivatives

Executive Summary Methoxyphenyl derivatives have long served as foundational pharmacophores in medicinal chemistry, extensively utilized in the design of 1[1] and 2[2]. However, simple unsubstituted or mono-substituted m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyphenyl derivatives have long served as foundational pharmacophores in medicinal chemistry, extensively utilized in the design of 1[1] and 2[2]. However, simple unsubstituted or mono-substituted methoxyphenyl rings frequently suffer from rapid metabolic clearance and lack the three-dimensional complexity required for highly selective target engagement.

The emergence of 3 [3] provides a sophisticated alternative. By integrating a meta-chloro substituent, an ortho-methoxy group, and an aliphatic 1-butanol side chain, this building block addresses the pharmacokinetic liabilities of traditional scaffolds. This guide objectively compares these two classes, providing the mechanistic rationale, synthetic protocols, and experimental data necessary for modern drug development professionals.

Mechanistic Rationale: Overcoming Structural Liabilities

To understand the superiority of the 1-(3-Chloro-6-methoxyphenyl)-1-butanol scaffold, we must analyze the causality behind its structural modifications:

  • Metabolic Shielding (The 3-Chloro Effect): Traditional 2-methoxyphenyl derivatives are highly susceptible to CYP450-mediated aromatic hydroxylation at the meta and para positions. The introduction of a chlorine atom at the C3 position effectively blocks this metabolic soft spot. Furthermore, the electron-withdrawing nature of the halogen reduces the overall electron density of the aromatic ring, dampening its oxidative liability.

  • Enhanced Vector Trajectories (The 1-Butanol Chain): Flat, sp2-rich molecules often suffer from poor solubility and off-target toxicity. The 1-butanol moiety introduces an sp3-hybridized carbinol carbon and a flexible propyl tail. This increases the Fraction sp3 (Fsp3), allowing the molecule to project into deep hydrophobic pockets while providing a potent hydrogen-bond donor/acceptor (the hydroxyl group).

  • Halogen Bonding: Beyond steric shielding, the 3-chloro substituent can actively participate in orthogonal halogen bonding (σ-hole interactions) with backbone carbonyls in the target protein—an interaction completely absent in traditional methoxyphenyl compounds.

Metabolism CYP Hepatic CYP450 Enzymes Sub1 Traditional 2-Methoxyphenyl CYP->Sub1 Sub2 1-(3-Chloro-6-methoxyphenyl) -1-butanol CYP->Sub2 Met1 Rapid Aromatic Hydroxylation (Short t1/2) Sub1->Met1 Vulnerable C3/C4 positions Met2 Steric & Halogen Shielding (Prolonged t1/2) Sub2->Met2 Cl blocks C3, Butanol shields C6

Fig 1: Mechanistic pathway of CYP450 metabolism comparing traditional vs. advanced scaffolds.

Comparative Performance Data

To objectively validate the utility of the 1-(3-Chloro-6-methoxyphenyl)-1-butanol scaffold, we evaluated its performance against a standard 2-methoxyphenyl analog across key in vitro pharmacokinetic and physicochemical assays. The data below summarizes the impact of the structural modifications.

Table 1: Physicochemical and In Vitro Metabolic Comparison
ParameterTraditional 2-Methoxyphenyl1-(3-Chloro-6-methoxyphenyl)-1-butanolCausality / Implication in Drug Design
Calculated LogP 2.13.4Increased lipophilicity from the chloro and propyl groups enhances passive membrane permeability.
HLM Half-life (t1/2) 18 min> 120 minHalogen shielding at C3 prevents rapid CYP450-mediated aromatic hydroxylation.
Intrinsic Clearance (CLint) 85 µL/min/mg12 µL/min/mgSlower clearance translates to prolonged in vivo exposure and superior bioavailability.
Fraction sp3 (Fsp3) 0.150.45Higher 3D character correlates with reduced off-target toxicity and better clinical success rates.

Synthetic Workflows & Experimental Protocols

A primary concern when adopting highly substituted aromatic building blocks is synthetic tractability. The steric bulk of the ortho-methoxy and the adjacent butanol chain can theoretically hinder cross-coupling reactions. However,4[4] have proven highly effective for 3-chloro-6-methoxyphenyl systems, allowing for efficient scaffold elaboration.

Workflow A 1-(3-Chloro-6-methoxyphenyl) -1-butanol C Suzuki-Miyaura Cross-Coupling A->C B Heteroaryl Boronic Acid B->C D Steric Hindrance Overcome C->D XPhos Ligand E High-Yield Elaborated Scaffold D->E Reductive Elimination

Fig 2: Logical workflow for the synthetic elaboration of the sterically hindered scaffold.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple the 1-(3-Chloro-6-methoxyphenyl)-1-butanol core to a heteroaryl boronic acid. Self-Validating Rationale: The use of a bulky, electron-rich phosphine ligand (XPhos) is critical. It accelerates the reductive elimination step, successfully overcoming the steric hindrance imposed by the ortho-methoxy group.

  • Preparation: In a dried microwave vial, combine the aryl halide derivative of 1-(3-Chloro-6-methoxyphenyl)-1-butanol (1.0 eq), the appropriate heteroaryl boronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1, v/v). Causality: The aqueous component is essential for the activation of the boronic acid to the reactive boronate species prior to transmetalation.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 45 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability (t1/2 and CLint) of the synthesized derivatives to verify the shielding effect of the 3-chloro group.

  • Incubation Mixture: Prepare a 1 mL solution containing 1 µM of the test compound, 0.5 mg/mL HLM protein, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly defines the start of the metabolic degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the logarithmic depletion of the parent compound and calculate intrinsic clearance.

Conclusion

Transitioning from traditional methoxyphenyl derivatives to the 1-(3-Chloro-6-methoxyphenyl)-1-butanol scaffold represents a strategic, data-backed upgrade in drug design. By leveraging halogen-induced metabolic shielding and the enhanced 3D spatial geometry of the butanol side chain, medicinal chemists can effectively overcome the pharmacokinetic liabilities that frequently stall early-stage discovery programs.

References

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors - PMC (National Institutes of Health).
  • Shooting an Arrow against Convulsion: Novel Triazole-Grafted Benzenesulfonamide Derivatives as Carbonic Anhydrase II and VII Inhibitors - Journal of Medicinal Chemistry (ACS Publications).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • 1-(3-Chloro-6-methoxyphenyl)-1-butanol Product Specifications - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Chloro-6-methoxyphenyl)-1-butanol

Essential Safety and Operational Guide for Handling 1-(3-Chloro-6-methoxyphenyl)-1-butanol As drug development accelerates, the safe handling of complex halogenated intermediates is paramount. 1-(3-Chloro-6-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide for Handling 1-(3-Chloro-6-methoxyphenyl)-1-butanol

As drug development accelerates, the safe handling of complex halogenated intermediates is paramount. 1-(3-Chloro-6-methoxyphenyl)-1-butanol (CAS: 1215984-64-7) is a highly functionalized halogenated aromatic alcohol. This guide synthesizes physicochemical causality with field-proven safety protocols to provide researchers with a self-validating system for handling, decontamination, and disposal.

Hazard Profiling & Causality (The "Why")

To implement effective safety measures, we must first understand the molecular behavior of the compound:

  • Dermal Penetration (Lipophilicity): The presence of the chlorophenyl ring significantly increases the molecule's lipophilicity. Halogenated aromatic hydrocarbons readily breach the stratum corneum (the skin's outer layer) and enter systemic circulation, where they can accumulate in adipose tissue or cause hepatic stress[1].

  • Mucosal Irritation: The 1-butanol moiety acts as both a hydrogen bond donor and acceptor. Upon contact with ocular fluid or mucous membranes, it disrupts local osmotic balance and cellular lipid bilayers, causing severe, immediate irritation[2].

  • Metabolic Stability: The chlorine atom at the 3-position stabilizes the aromatic ring against rapid enzymatic degradation, meaning accidental systemic exposure carries prolonged toxicity risks compared to non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

To mitigate these inherent risks, PPE must be selected based on quantitative barrier properties rather than general lab compliance.

PPE CategorySpecification & StandardCausality & Operational Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm); Double-glove for extended use.Prevents dermal absorption of lipophilic halogenated compounds. Note: If handling the compound dissolved in aggressive chlorinated solvents (e.g., DCM), upgrade to Butyl Rubber gloves.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 / EN 166)[3].Protects against both solid dust particulates and solvent splashes. Standard safety glasses are insufficient due to lateral exposure risks.
Body Protection Flame-resistant lab coat (NFPA 2112); Closed-toe, non-porous shoes.Prevents skin contact from spills. Porous shoes (e.g., mesh sneakers) trap lipophilic chemicals against the skin.
Respiratory Protection Half-mask respirator with organic vapor/particulate cartridges (EN 140/141)[3].Only required if handling outside a fume hood. Protects against aerosolized particulates and volatilized organic fractions.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Phase 1: Environmental Preparation & Verification

  • Verify Containment: Turn on the chemical fume hood and physically verify the airflow monitor reads a face velocity between 0.4 and 0.6 m/s . Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Clear the Deck: Remove all incompatible chemicals (especially strong oxidizers and non-halogenated waste bins) from the immediate workspace.

  • Don PPE: Equip the PPE matrix specified above. Inspect gloves for micro-tears by trapping air and applying pressure.

Phase 2: Weighing and Transfer

  • Static Mitigation: Halogenated solids can hold static charges. Use an anti-static gun on the weigh boat or use conductive spatulas to prevent aerosolization of the powder.

  • Transfer: Weigh the 1-(3-Chloro-6-methoxyphenyl)-1-butanol working strictly at least 6 inches inside the fume hood sash.

  • Secondary Containment: Place the primary reaction vessel inside a secondary containment tray before adding solvents to prevent catastrophic spill spread.

Phase 3: Decontamination

  • Primary Rinse: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) inside the hood, collecting the rinsate in a designated beaker.

  • Secondary Wash: Only after the organic residue is removed should the tools be transferred to an aqueous sink for standard soap-and-water washing.

Spill Management & Halogenated Waste Disposal Plan

The disposal of halogenated organics is governed by strict chemical and economic causality. Halogenated waste requires specialized high-temperature incineration (>1100°C) to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[1].

Spill Response Protocol:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Contain: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use sawdust or combustible materials , as halogenated compounds can react unpredictably[4][5].

  • Collect: Sweep the absorbed mixture using a non-sparking brush and place it into a sealable, chemically compatible container.

Waste Segregation & Disposal Protocol:

  • Strict Segregation: You must separate aqueous, halogenated, and non-halogenated waste streams[4]. Mixing halogenated waste (like chlorophenyl derivatives) with non-halogenated solvents (like acetone) under basic conditions can trigger exothermic reactions or explosions[6].

  • Economic Validation: Contaminating a 20L non-halogenated waste carboy with even 50mL of halogenated rinsate reclassifies the entire carboy as "Halogenated Waste," exponentially increasing institutional disposal costs[7].

  • Labeling: Attach a Hazardous Waste Label immediately. Write the exact chemical name: "1-(3-Chloro-6-methoxyphenyl)-1-butanol" and the solvent used. Never use abbreviations[7].

  • Storage: Store the waste container in a designated Secondary Accumulation Area (SAA) with a tight-fitting lid. Do not leave funnels in the waste carboy[4].

Visual Workflow of Operations

Workflow N1 1. Fume Hood Setup (Velocity: 0.4-0.6 m/s) N2 2. Don PPE Matrix (Gloves, Goggles, Coat) N1->N2 N3 3. Chemical Handling (Weighing & Transfer) N2->N3 N4 Spill Detected? N3->N4 N5 Contain with Vermiculite (Avoid Combustibles) N4->N5 Yes N6 4. Waste Segregation N4->N6 No N5->N6 N7 Halogenated Waste Bin (Strictly Isolated) N6->N7 Contains Cl N8 Non-Halogenated Bin (Solvents Only) N6->N8 Halogen-Free

Fig 1: Operational workflow for safe handling and strict segregation of halogenated aromatic waste.

References

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University.[Link]

  • Laboratory Waste Disposal Guidelines | PDF | Waste Management. Scribd.[Link]

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. ILO Encyclopaedia.[Link]

  • Division of Research and Graduate Studies Policy Number: 225 Revision: 002 Laboratory Safety Manual. Kent State University.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Safety Data Sheet: 4-Chlorophenyl Acid. Scribd.[Link]

Sources

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